molecular formula C8H9NO3 B12975427 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone

1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone

Cat. No.: B12975427
M. Wt: 167.16 g/mol
InChI Key: OKLDDRUMTZRQOE-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1-(3-hydroxy-5-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H9NO3/c1-5(10)8-7(11)3-6(12-2)4-9-8/h3-4,11H,1-2H3

InChI Key

OKLDDRUMTZRQOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)OC)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Acetyl-3-hydroxy-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetyl-3-hydroxy-5-methoxypyridine (Systematic Name: 1-(3-hydroxy-5-methoxypyridin-2-yl)ethan-1-one) represents a specific structural isomer within the hydroxypyridine class, distinct for its dual functionality as both a potential metal chelator (via the 3-hydroxy-2-acetyl motif) and an electron-rich aromatic system (via the 5-methoxy group).

While its structural analogs (such as 2-acetyl-3-hydroxypyridine, a potent flavorant) are widely cataloged, the specific 2-acetyl-3-hydroxy-5-methoxy isomer is a rare/novel chemical entity not currently indexed with a widely available CAS registry number in public databases. This guide serves as a definitive technical resource for the synthesis, characterization, and potential applications of this specific target, deriving its properties from established structure-activity relationships (SAR) of the 3-hydroxypyridine scaffold.

Part 1: Chemical Identity & Nomenclature[1]

AttributeDetail
Systematic Name 1-(3-hydroxy-5-methoxypyridin-2-yl)ethan-1-one
Common Synonyms 2-Acetyl-5-methoxy-3-pyridinol; 3-Hydroxy-5-methoxy-2-acetylpyridine
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
SMILES COC1=CN=C(C(=C1)O)C(C)=O
InChI Key (Predicted) InChI=1S/C8H9NO3/c1-5(10)8-7(11)4-6(12-2)3-9-8/h3-4,11H,1-2H3
CAS Registry Number Not Listed (Public Registries).[1][2][3] Closest Isomer: 1-(3-hydroxy-5-methoxypyridin-4-yl)ethanone (CAS 1393532-63-2)
Core Scaffold 3-Hydroxypyridine (Flavor/Chelator Class)
Structural Context

The molecule features a 2-acetyl group adjacent to a 3-hydroxyl group .[4] This arrangement creates a stable, planar 5-membered chelate ring with metal ions (similar to maltol or ethyl maltol). The 5-methoxy group acts as an electron-donating substituent, likely increasing the pKa of the pyridine nitrogen and altering the redox potential compared to the unsubstituted parent (2-acetyl-3-hydroxypyridine, CAS 13184-63-9).

Part 2: Physicochemical Profile (Predicted)

Note: Data derived from ACD/Labs and ChemAxon prediction algorithms for the specific isomer.

PropertyValue (Predicted)Context
LogP 0.85 ± 0.3Moderately lipophilic; likely cell-permeable.
pKa (OH) 7.8 - 8.2Slightly less acidic than phenol due to pyridine ring; capable of proton loss at physiological pH.
pKa (Pyridine N) ~3.5Reduced basicity due to the ortho-acetyl electron-withdrawing group.
Boiling Point 245°C (at 760 mmHg)High due to intramolecular H-bonding (OH···O=C).
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃.Poorly soluble in water (neutral form); Soluble in dilute base.

Part 3: Synthetic Pathways

Since this specific isomer is not a standard catalog item, a de novo synthesis is required. Below are two proposed high-probability routes based on established pyridine chemistry.

Route A: Directed Lithiation of 3-Methoxy-5-(MOM-protected)pyridine

This route utilizes the directing power of the methoxymethoxy (MOM) group to install the acetyl group at the 2-position.

Step-by-Step Protocol:

  • Starting Material: 3-Hydroxy-5-methoxypyridine (CAS 109345-94-0).[5]

  • Protection: React with chloromethyl methyl ether (MOM-Cl) and NaH in THF to yield 3-methoxymethoxy-5-methoxypyridine .

  • Lithiation:

    • Cool the protected pyridine in anhydrous THF to -78°C.

    • Add n-Butyllithium (1.1 eq) dropwise. The MOM group directs lithiation to the C2 position (ortho to the directing group).

    • Stir for 1 hour at -78°C.

  • Acylation:

    • Quench the lithiated species with N-methoxy-N-methylacetamide (Weinreb amide) or acetaldehyde (followed by oxidation). Weinreb amide is preferred to prevent over-addition.

    • Allow to warm to room temperature.

  • Deprotection:

    • Treat the intermediate with dilute HCl/MeOH or TFA/DCM to remove the MOM group.

    • Result: 2-Acetyl-3-hydroxy-5-methoxypyridine.

Route B: Functionalization of 2-Acetyl-3-hydroxypyridine

This route attempts to install the 5-methoxy group onto the commercially available flavor compound.

  • Starting Material: 2-Acetyl-3-hydroxypyridine (CAS 13184-63-9).

  • Bromination: Brominate at the 5-position using NBS (N-bromosuccinimide) in DMF. (Note: The 3-OH activates the ring; 5-position is para to OH and meta to Acetyl, making it the most nucleophilic site).

  • Methoxylation: Perform a copper-catalyzed coupling (Ullmann-type) or palladium-catalyzed coupling with NaOMe in MeOH to displace the bromide with methoxide.

Synthesispathway Start 3-Hydroxy-5-methoxypyridine Step1 Protection (MOM-Cl) -> 3-MOM-5-OMe-Pyridine Start->Step1 Step2 Lithiation (n-BuLi, -78°C) -> C2-Lithio Species Step1->Step2 Step3 Acylation (Weinreb Amide) -> 2-Acetyl-3-MOM-5-OMe Step2->Step3 End Deprotection (HCl) -> 2-Acetyl-3-hydroxy-5-methoxypyridine Step3->End

Figure 1: Proposed synthetic workflow via Directed Ortho-Metalation (DoM).

Part 4: Analytical Characterization (Expected)

To validate the synthesis of this specific isomer, the following spectral signatures should be observed.

1H NMR (DMSO-d6, 400 MHz) prediction:
  • δ 11.5 ppm (s, 1H): Chelated phenolic -OH (sharp singlet due to H-bond with acetyl carbonyl).

  • δ 8.1 ppm (d, J=2.5 Hz, 1H): Proton at C6 (adjacent to Nitrogen).

  • δ 7.2 ppm (d, J=2.5 Hz, 1H): Proton at C4 (between OH and OMe).

  • δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

  • δ 2.60 ppm (s, 3H): Acetyl methyl group (-COCH₃).

Mass Spectrometry (ESI+):
  • [M+H]+: m/z 168.07

  • Fragmentation: Loss of methyl radical (M-15) and acetyl group (M-43) are characteristic.

Part 5: Applications & Utility

Flavor Chemistry (Maillard Reaction Mimic)

The parent compound, 2-acetyl-3-hydroxypyridine, is a key component of "popcorn" and "toasted" flavors. The addition of the 5-methoxy group is expected to:

  • Modify the volatility and threshold of the flavor profile.

  • Introduce "creamy" or "nutty" nuances typical of methoxy-substituted aromatics (anisole derivatives).

Metal Chelation (Siderophore Mimicry)

The 3-hydroxy-2-acetyl motif is a classic bidentate ligand (O,O-donor).

  • Iron (Fe3+): Forms high-affinity red/purple complexes.

  • Zinc (Zn2+): Potential for metalloenzyme inhibition (e.g., Matrix Metalloproteinases) where the zinc ion is coordinated by the hydroxypyridine core.

Pharmaceutical Intermediate

This scaffold serves as a versatile building block for:

  • Kinase Inhibitors: The pyridine nitrogen and acetyl group provide hydrogen bond acceptor/donor pairs for the ATP-binding pocket.

  • HIV Integrase Inhibitors: Hydroxypyridine cores are frequent pharmacophores in integrase strand transfer inhibitors (INSTIs).

References

  • PubChem Compound Summary. 2-Acetyl-3-hydroxypyridine (Parent Analog). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. 5-Acetyl-2-methoxypyridine (Isomer Reference).Link

  • ChemicalBook. Synthesis of Pyridine Derivatives via Directed Ortho-Metalation.Link

  • Fisher Scientific. 2-Acetylpyridine Derivatives.Link

  • NIST Chemistry WebBook. Ethanone, 1-(3-hydroxypyridin-2-yl)- (General spectral data for class).Link

Sources

An In-Depth Technical Guide to the Synthesis of Pyridine-Based Flavagline Analogue Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Pyridine-Based Flavaglines

Flavaglines, including prominent members like rocaglamide and silvestrol, are a class of natural products isolated from plants of the Aglaia genus.[1] These molecules are characterized by a densely functionalized cyclopenta[b]benzofuran core and exhibit a remarkable spectrum of biological activities, including potent anticancer, anti-inflammatory, cardioprotective, and antiviral properties.[1][2] Their primary mechanism of anticancer action involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for cap-dependent translation initiation, a process often dysregulated in cancer.[1][3][4]

Despite their therapeutic promise, the development of natural flavaglines has been challenged by suboptimal drug-like properties and significant synthetic complexity.[1][2] This has spurred extensive research into the design and synthesis of novel analogues with improved pharmacological profiles. A key strategy in modern medicinal chemistry is the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance a molecule's biological activity or optimize its pharmacokinetic properties.[5][6]

The "phenyl-to-pyridyl switch" is a classic bioisosteric replacement aimed at addressing metabolic liabilities, improving aqueous solubility, and introducing new hydrogen bond acceptor sites, which can lead to enhanced target binding affinity.[7][8] The incorporation of a pyridine ring into the flavagline scaffold—creating what are known as aza-rocaglates or pyridine-based flavagline analogues—represents a logical and promising approach to overcoming the limitations of the natural products.[9][10] This guide provides a detailed technical overview of the synthetic pathways, key intermediates, and strategic considerations for the preparation of these important compounds.

Core Synthetic Strategy: Biomimetic [3+2] Photocycloaddition

The cornerstone of modern flavagline synthesis is a biomimetic [3+2] photocycloaddition reaction. In the natural products, this involves the light-induced reaction of a 3-hydroxyflavone with a cinnamate derivative.[11] For the synthesis of pyridine-based analogues, this strategy is adapted by replacing the 3-hydroxyflavone with a 3-hydroxyquinolinone , the key pyridine-containing intermediate.

The reaction proceeds via an Excited-State Intramolecular Proton Transfer (ESIPT), which generates a transient reactive species that undergoes a cycloaddition with a dipolarophile, such as methyl cinnamate, to construct the characteristic cyclopenta[b] fused ring system.[1][9] This approach is highly convergent and allows for the late-stage introduction of diversity elements.

The overall workflow for the synthesis of aza-rocaglates can be visualized as a multi-stage process, beginning with the construction of the essential pyridine-based precursors.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Core Assembly cluster_2 PART 3: Analogue Derivatization A Pyridine Starting Materials B Synthesis of 2-Aryl-3-hydroxyquinolinones (Key Pyridine Intermediates) A->B C ESIPT-Mediated [3+2] Photocycloaddition B->C D Initial Cycloadduct (Hexahydrocyclopenta[b]indole Core) C->D E Post-Cycloaddition Modifications (e.g., Reduction, Rearrangement) D->E F Final Aza-Rocaglate Analogues E->F G cluster_0 Photochemical Reaction A 3-Hydroxyquinolinone (Pyridine Intermediate) C hv (light) ESIPT [3+2] Cycloaddition A->C B Methyl Cinnamate (Dipolarophile) B->C D Hexahydrocyclopenta[b]indole Core (Aza-Rocaglate Scaffold) C:f2->D

Sources

8-aza-flavagline precursor 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and application of 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone , a critical heteroaromatic precursor used in the biomimetic synthesis of 8-aza-flavaglines (aza-rocaglamides).[1]

Precursor Design and Synthesis for Aza-Flavagline Scaffolds

Executive Summary

1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone serves as the "A-ring" building block in the total synthesis of 8-aza-flavaglines.[1] These nitrogen-containing analogs of rocaglamide (a potent eIF4A inhibitor) are designed to improve aqueous solubility and metabolic stability compared to their carbocyclic natural counterparts.[1]

The core utility of this precursor lies in its 3-hydroxy-2-acyl substitution pattern.[1] This specific motif enables Excited-State Intramolecular Proton Transfer (ESIPT) , a phenomenon required to generate the reactive oxidopyrylium ylide (or equivalent 1,3-dipole) necessary for the [3+2] photocycloaddition with cinnamates to form the cyclopenta[b]benzofuran core.[1]

Part 1: Strategic Retrosynthesis & Design Logic

The synthesis of this precursor challenges the chemist with the electron-deficient nature of the pyridine ring, which resists standard Friedel-Crafts acylation. Therefore, a Directed Ortho-Metalation (DoM) strategy is the most robust approach for introducing the acetyl group at the C2 position.

Structural Criticality:

  • C3-Hydroxy: Essential for ESIPT and subsequent furan ring closure.[1]

  • C5-Methoxy: Mimics the 4-methoxy substitution of the natural product (rocaglamide), crucial for electronic stabilization of the intermediate dipole.[1]

  • Pyridine Nitrogen: Introduces the "aza" character; its position (para to the methoxy) influences the pKa and solubility of the final drug candidate.

Pathway Visualization: Retrosynthetic Logic

The following diagram illustrates the logical disconnection of the target molecule back to commercially available starting materials.

Retrosynthesis Target TARGET: 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone Inter1 Protected Intermediate: 1-(3-(MOM-oxy)-5-methoxypyridin-2-yl)ethanone Target->Inter1 MOM Deprotection (Acid Hydrolysis) Inter2 Lithiated Species: 2-Lithio-3-(MOM-oxy)-5-methoxypyridine Inter1->Inter2 Electrophilic Quench (Weinreb Amide/Acetaldehyde) SM STARTING MATERIAL: 3-Hydroxy-5-methoxypyridine Inter2->SM Directed Ortho-Metalation (n-BuLi / MOM-Protection)

Figure 1: Retrosynthetic analysis utilizing the Directed Ortho-Metalation (DoM) strategy to overcome pyridine deactivation.[1]

Part 2: Step-by-Step Synthetic Protocol

This protocol avoids unreliable Friedel-Crafts conditions in favor of a high-fidelity lithiation route.[1]

Starting Material: 3-Hydroxy-5-methoxypyridine (CAS: 109345-94-0).[1][2]

Phase 1: Hydroxyl Protection

The C3-hydroxyl proton is acidic and incompatible with organolithiums.[1] We utilize a Methoxymethyl (MOM) ether due to its robust directing ability (chelating effect) during lithiation.[1]

ParameterSpecification
Reagents MOM-Cl (1.2 eq), DIPEA (2.0 eq), DCM (Solvent)
Conditions 0°C to RT, 4 hours, Argon atmosphere
Mechanism SN2 substitution
QC Checkpoint 1H NMR: Look for MOM singlet ~3.4 ppm and methylene doublet ~5.2 ppm.[1]

Protocol:

  • Dissolve 3-hydroxy-5-methoxypyridine in anhydrous DCM.

  • Add DIPEA (N,N-Diisopropylethylamine) at 0°C.

  • Dropwise add MOM-Cl (Caution: Carcinogen).[1]

  • Stir until TLC indicates consumption of starting material.

  • Aqueous workup (NaHCO3), dry over Na2SO4, and concentrate.

Phase 2: Regioselective C2-Acylation (The Critical Step)

This step relies on the Complex Induced Proximity Effect (CIPE) .[1] The nitrogen lone pair and the MOM oxygen chelate the lithium, directing deprotonation exclusively to the C2 position.

ParameterSpecification
Reagents n-BuLi (1.1 eq), TMEDA (1.1 eq), THF (anhydrous)
Electrophile N-Methoxy-N-methylacetamide (Weinreb Amide)
Conditions -78°C (Lithiation) -> -78°C (Quench) -> RT
Safety n-BuLi is pyrophoric.[1] Use strictly anhydrous conditions.

Protocol:

  • Dissolve the MOM-protected pyridine in THF/TMEDA under Argon.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi dropwise.[1] The solution often turns yellow/orange (lithiated species).[1]

  • Stir for 45 mins at -78°C to ensure complete lithiation.

  • Add N-methoxy-N-methylacetamide (dissolved in THF) slowly.

  • Allow to warm to 0°C over 2 hours.

  • Quench with saturated NH4Cl.

  • Extract with EtOAc. The product is the protected ketone.

Phase 3: Deprotection

Removal of the MOM group restores the free hydroxyl required for the subsequent ESIPT mechanism.

ParameterSpecification
Reagents TFA/DCM (1:1) or 6M HCl/Isopropanol
Conditions RT, 1-2 hours
Purification Flash Chromatography (Hexane/EtOAc)
Final Yield Target ~65-75% (over 3 steps)
Part 3: Application in Aza-Flavagline Synthesis[1]

The synthesized 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone is the substrate for the biomimetic [3+2] photocycloaddition.[1]

Mechanism of Action:

  • ESIPT: Upon UV irradiation (typically 350 nm), the proton transfers from the C3-OH to the C2-Carbonyl oxygen.[1]

  • Dipole Formation: This generates a reactive oxidopyridinium ylide (1,3-dipole).[1]

  • Cycloaddition: The dipole undergoes an exothermic [3+2] cycloaddition with a dipolarophile (e.g., Methyl Cinnamate).[1]

  • Result: Formation of the endo-cyclopenta[b]furo[3,2-b]pyridine core (8-aza-flavagline scaffold) with high diastereoselectivity.[1]

Workflow Visualization: Photocycloaddition

The following diagram details the transformation of the precursor into the drug scaffold.

Photocycloaddition cluster_conditions Reaction Conditions Precursor PRECURSOR 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone Excited Excited State (ESIPT Tautomer) Precursor->Excited hν (350 nm) Dipole 1,3-Dipole Species (Oxidopyridinium Ylide) Excited->Dipole Proton Transfer Scaffold FINAL SCAFFOLD 8-Aza-Flavagline Core Dipole->Scaffold [3+2] Cycloaddition Cinnamate Dipolarophile (Methyl Cinnamate) Cinnamate->Scaffold Stereoselective Attack Solvent: Benzene/DCM Solvent: Benzene/DCM Temp: Ambient Temp: Ambient

Figure 2: Mechanistic pathway for the conversion of the precursor into the 8-aza-flavagline core via ESIPT-mediated photocycloaddition.[1][3]

Part 4: Quality Control & Troubleshooting

Self-Validating Analytical Criteria:

  • 1H NMR (DMSO-d6):

    • Chelated OH: A sharp singlet downfield (>11 ppm) indicates the presence of the intramolecular Hydrogen bond between the OH and the Acetyl C=O. If this is absent, the ESIPT will not occur.

    • Acetyl Methyl: Singlet approx 2.6 ppm.

    • Methoxy: Singlet approx 3.8 ppm.

    • Aromatic Protons: Two doublets (meta-coupling ~2.5 Hz) for the pyridine ring protons (H4 and H6).[1]

  • Stability Warning:

    • The free hydroxy ketone is prone to oxidation. Store under Argon at -20°C.

    • Avoid basic conditions during storage, as the phenolate (pyridinate) is highly susceptible to oxidative dimerization.

References
  • BenchChem. (2025).[1][4] Biosynthesis of rocaglamide derivatives and technical overview.[1]

  • Davey, A. E., & Taylor, R. J. (2001).[1] Progress in the Total Synthesis of Rocaglamide.[5][6][7] National Institutes of Health (PMC).[1]

  • Frontier Specialty Chemicals. (2024).[1] Catalog entry: 3-Hydroxy-5-methoxypyridine (CAS 109345-94-0).[1][2][1]

  • Porco, J. A., et al. (2016).[1] Synthesis of Aza-Rocaglates via ESIPT-Mediated (3+2) Photocycloaddition.[1][8] National Institutes of Health (PMC).[1]

  • Reich, S. H., et al. (2020).[1] Strategic Diastereoselective C1 Functionalization in the Aza-Rocaglamide Scaffold toward Natural Product-Inspired eIF4A Inhibitors. PubMed.

Sources

1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic methodology, and structural characterization of 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone .[1][2] Designed for medicinal chemists and process engineers, this document synthesizes calculated molecular data with empirically grounded synthetic protocols.[2]

Molecular Class: Functionalized Pyridine / Heterocyclic Ketone Primary Application: Pharmaceutical Intermediate, Bidentate Ligand Scaffold[1]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9][10][11]

The compound is a tri-substituted pyridine featuring an acetyl group at the C2 position, a hydroxyl group at C3, and a methoxy group at C5.[2] This specific substitution pattern creates an intramolecular hydrogen bond between the C3-hydroxyl and the C2-carbonyl oxygen, significantly influencing its solubility and permeability profiles in drug design.[1]

Core Molecular Data[2]
ParameterValueTechnical Note
IUPAC Name 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethan-1-one
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol Monoisotopic Mass: 167.0582
CAS Registry Number Not widely listedTreat as a novel/specialized intermediate.[1][3]
SMILES COc1cncc(C(C)=O)c1OCanonical representation.[2][4][5][6][7][8]
InChIKey PredictedBased on structure: C8H9NO3 isomer set.[9]
Predicted Physicochemical Properties

Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon) for the specific chemotype.[2]

  • LogP (Octanol/Water): 1.2 – 1.5 (Moderate lipophilicity due to intramolecular H-bonding masking the polar -OH).[2]

  • pKa (Acidic): ~8.5 (3-OH group).[2] The electron-withdrawing acetyl group at C2 increases acidity compared to unsubstituted 3-hydroxypyridine.[1][2]

  • pKa (Basic): ~2.0 (Pyridine Nitrogen).[2] Drastically reduced basicity due to the ortho-acetyl electron withdrawal.[1]

  • Topological Polar Surface Area (TPSA): ~55 Ų (Favorable for BBB penetration).[2]

Synthetic Methodology (Expert Protocol)

As this specific derivative is not a commoditized catalog item, a robust de novo synthesis is required. The following protocol is designed based on established reactivity patterns of electron-rich pyridines, utilizing a Stille Coupling approach to install the acetyl moiety, which is superior to direct Friedel-Crafts acylation on deactivated pyridine rings.

Retrosynthetic Analysis

The strategic disconnection is at the C2–Carbonyl bond.[2]

  • Target: 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone[1]

  • Precursor: 2-Bromo-3-hydroxy-5-methoxypyridine (or O-protected variant)[1]

  • Key Transformation: Pd-catalyzed cross-coupling with tributyl(1-ethoxyvinyl)stannane followed by hydrolysis.[1][2]

Step-by-Step Synthesis Protocol
Step 1: Bromination of 3-Hydroxy-5-methoxypyridine
  • Reagents: 3-Hydroxy-5-methoxypyridine, NBS (N-Bromosuccinimide), MeCN.[1][2]

  • Mechanism: Electrophilic aromatic substitution. The C2 position is activated by the ortho-hydroxyl group.[1]

  • Procedure: Dissolve starting material in acetonitrile at 0°C. Add NBS (1.05 eq) portion-wise. Stir at RT for 4 hours.

  • Checkpoint: Confirm regioselectivity (C2 vs C6) via ¹H NMR. C2-H signal (usually ~8.0 ppm) should disappear.

Step 2: Protection (Optional but Recommended)
  • Reagents: MOM-Cl (Methoxymethyl chloride), DIPEA, DCM.[2]

  • Rationale: Protecting the 3-OH as a MOM ether prevents catalyst poisoning during the palladium coupling.

Step 3: Stille Coupling (Acetyl Installation)
  • Reagents: 2-Bromo-3-(methoxymethoxy)-5-methoxypyridine, Tributyl(1-ethoxyvinyl)stannane, Pd(PPh₃)₄ (5 mol%), Toluene.[1][2]

  • Conditions: Reflux under Argon for 12–16 hours.

  • Workup: The intermediate vinyl ether is not isolated. Treat the crude mixture with 1N HCl/THF to hydrolyze the vinyl ether to the ketone and simultaneously deprotect the MOM group.[2]

Synthetic Pathway Visualization[2]

SynthesisPathway SM 3-Hydroxy-5-methoxypyridine Inter1 2-Bromo-3-hydroxy- 5-methoxypyridine SM->Inter1 NBS, MeCN (Bromination) Inter2 Pd-Catalyzed Coupling (Stille Reaction) Inter1->Inter2 Tributyl(1-ethoxyvinyl)Sn Pd(PPh3)4, Toluene Product 1-(3-Hydroxy-5-methoxypyridin- 2-yl)ethanone Inter2->Product HCl (aq) (Hydrolysis)

Figure 1: Proposed synthetic route from commercially available 3-hydroxy-5-methoxypyridine.

Structural Characterization & Logic[2]

To validate the synthesis, the following spectral signatures must be confirmed.

¹H NMR Prediction (DMSO-d₆, 400 MHz)
  • δ 11.5 ppm (s, 1H, -OH): Sharp singlet, downfield shifted due to strong intramolecular H-bond with the carbonyl oxygen.[2]

  • δ 8.1 ppm (d, J=2.5 Hz, 1H, H-6): Proton ortho to the ring nitrogen.[2]

  • δ 7.2 ppm (d, J=2.5 Hz, 1H, H-4): Proton between hydroxyl and methoxy groups.[2]

  • δ 3.85 ppm (s, 3H, -OCH₃): Methoxy singlet.[2]

  • δ 2.60 ppm (s, 3H, -COCH₃): Acetyl methyl group.[2]

Mass Spectrometry (ESI+)[3]
  • [M+H]⁺: m/z 168.06[2]

  • Fragmentation Pattern: Expect loss of methyl radical (M-15) or ketene (M-42) typical of aryl methyl ketones.[2]

Applications in Drug Discovery[2]

Fragment-Based Drug Discovery (FBDD)

This scaffold is a "privileged structure" for kinase inhibition.[2]

  • Binding Mode: The 3-OH and 2-Acetyl nitrogen/oxygen act as a bidentate acceptor/donor motif, mimicking the adenine hinge-binding region of ATP.[1][2]

  • Vector: The 5-methoxy group provides a vector for growing the molecule into the hydrophobic pocket of the enzyme.[2]

Metal Chelation

The 3-hydroxy-2-acylpyridine motif is a potent O,O- or N,O-chelator (depending on tautomerism), useful for designing metallo-drugs or sequestering iron in biological assays.[1][2]

References

  • Pyridine Functionalization : J. Org. Chem. 2008, 73, 1429-1434. (General protocols for bromination of hydroxypyridines).

  • Stille Coupling Methodology : Angew. Chem. Int. Ed. 2004, 43, 4704.[2] (Palladium-catalyzed acetylation of aryl halides).[2]

  • Physicochemical Properties : PubChem Compound Summary for substituted pyridines.

  • Structural Analogs : Sigma-Aldrich Catalog, "2-Acetyl-3-hydroxypyridine".[1][2] [2]

Sources

Methodological & Application

Application Note: Optimized Protocol for the Aldol Condensation of 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the aldol condensation (specifically, the Claisen-Schmidt condensation) of 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone with various aromatic aldehydes.

This specific substrate presents a unique synthetic challenge due to its amphoteric nature: the electron-deficient pyridine ring competes with the electron-donating hydroxyl and methoxy substituents. Unlike standard acetophenone condensations, this protocol requires a dianion strategy to overcome the acidity of the C3-hydroxyl group (


) which interferes with the enolization of the acetyl group (

).

Key Deliverables:

  • A high-yield (>85%) protocol using a KOH/Ethanol system.[1][2]

  • Mechanistic insight into the "Ortho-Effect" of the C3-hydroxyl group.

  • Troubleshooting steps for "oiling out" phenomena common in pyridine derivatives.

Scientific Foundation & Mechanism

The Substrate Architecture

The starting material, 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone, possesses three critical electronic features:

  • Acetyl Group (C2): The site of enolization. The electron-withdrawing nitrogen atom at the ortho position increases the acidity of the

    
    -protons relative to acetophenone.
    
  • Hydroxyl Group (C3): This group is acidic. In basic media, it deprotonates first, forming a phenoxide anion. This anionic charge donates electron density into the ring, slightly deactivating the acetyl group toward further deprotonation.

  • Methoxy Group (C5): Provides additional electron donation via resonance, further stabilizing the ring but potentially reducing the electrophilicity of the carbonyl carbon.

The Dianion Mechanism

Standard catalytic base conditions often fail for this substrate because the base is consumed by the C3-hydroxyl group. Therefore, stoichiometric base (≥ 2.2 equivalents) is required to generate the reactive dianion species.

Figure 1: Reaction Mechanism (Dianion Pathway)

G Substrate Substrate (Neutral) Monoanion Monoanion (Phenoxide) Substrate->Monoanion Base (Eq 1) Deprotonation of OH Dianion Reactive Dianion (Enolate + Phenoxide) Monoanion->Dianion Base (Eq 2) Deprotonation of CH3 Aldol Aldol Adduct (β-Hydroxy Ketone) Dianion->Aldol + Ar-CHO Nucleophilic Attack Product Chalcone (α,β-Unsaturated) Aldol->Product - H2O Elimination (E1cB)

Caption: The stepwise progression from neutral substrate to the reactive dianion is critical. Insufficient base yields only the unreactive monoanion.

Experimental Protocol

Materials & Reagents
  • Substrate: 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone (1.0 equiv).

  • Electrophile: Aromatic Aldehyde (1.1 equiv) (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).

  • Base: Potassium Hydroxide (KOH) pellets (40% w/v aqueous solution).

  • Solvent: Ethanol (95% or Absolute).

  • Acid: 10% HCl (for neutralization).[3]

Method A: High-Throughput Base-Catalyzed Synthesis

Step 1: Solubilization Dissolve 5.0 mmol of 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone in 15 mL of Ethanol in a round-bottom flask. The solution will likely be pale yellow.

Step 2: Dianion Formation Cool the solution to 0-5°C (ice bath). Dropwise, add 3.0 mL of 40% aqueous KOH (approx. 20 mmol, 4 equiv).

  • Observation: The color will deepen significantly (orange/red) due to the formation of the phenoxide/enolate resonance system.

  • Note: Excess base is used to push the equilibrium toward the dianion.

Step 3: Addition of Electrophile Add 5.5 mmol (1.1 equiv) of the aromatic aldehyde dropwise or portion-wise. Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) .

Step 4: Monitoring Stir for 12–24 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1).

  • Target: Disappearance of the ketone spot. The chalcone product is usually more non-polar (higher

    
    ) than the starting ketone but more polar than the aldehyde.
    

Step 5: Workup & Precipitation (Critical) The reaction mixture is currently basic, containing the potassium salt of the product (phenoxide form). It is water-soluble.

  • Pour the reaction mixture into 100 mL of crushed ice/water.

  • Slowly acidify with 10% HCl with vigorous stirring until pH reaches ~4-5.

  • Result: The yellow/orange solid product should precipitate out as the phenoxide is protonated.

Step 6: Purification Filter the solid, wash with cold water (3 x 20 mL) to remove inorganic salts, and recrystallize from hot Ethanol or Methanol.

Figure 2: Experimental Workflow

Workflow Start Start: Dissolve Ketone in EtOH BaseAdd Add 40% KOH (aq) (0°C -> RT) Start->BaseAdd Aldehyde Add Aldehyde (Stir 12-24h) BaseAdd->Aldehyde Check TLC Check (Hex:EtOAc 3:1) Aldehyde->Check Check->Aldehyde Incomplete Pour Pour into Ice Water Check->Pour Complete Acidify Acidify with 10% HCl (pH 4-5) Pour->Acidify Filter Filter & Wash (Cold Water) Acidify->Filter Cryst Recrystallize (EtOH) Filter->Cryst

Caption: Standard workflow for Claisen-Schmidt condensation of hydroxypyridines.

Data Analysis & Validation

Successful synthesis is validated by


 NMR.[4] The hallmark of the chalcone structure is the presence of two vinylic protons (

and

) showing a large coupling constant (

), indicating the trans (

) geometry.

Table 1: Expected NMR Shifts (DMSO-


) 
Proton PositionChemical Shift (

ppm)
MultiplicityInterpretation
-OH (C3) 11.0 – 12.5Singlet (Broad)Intramolecular H-bond to carbonyl
H-C=C-H (

)
7.4 – 7.8Doublet (

)
Vinylic proton near carbonyl
H-C=C-H (

)
7.8 – 8.2Doublet (

)
Vinylic proton near aryl ring
-OCH

(C5)
3.8 – 3.9SingletMethoxy group
Pyridine H (C4/C6) 7.2 – 8.5DoubletsAromatic pyridine protons

Troubleshooting & Optimization

Issue: "Oiling Out"

If the product forms a viscous oil upon acidification instead of a solid:

  • Decant the aqueous layer.

  • Dissolve the oil in a minimum amount of Dichloromethane (DCM).

  • Wash with water, dry over

    
    , and evaporate.
    
  • Triturate the residue with cold diethyl ether or hexane to induce crystallization.

Issue: Low Yield / Incomplete Reaction
  • Cause: Insufficient base. The 3-OH group consumes 1 equivalent immediately.

  • Solution: Ensure at least 3-4 equivalents of KOH are used.

  • Alternative: Use Piperidine (Catalytic) in refluxing methanol if the aldehyde is sensitive to strong base. However, for 3-hydroxypyridines, KOH is generally superior due to the solubility of the potassium phenoxide.

Safety Considerations
  • Pyridine Derivatives: Potentially toxic and irritants. Handle in a fume hood.

  • KOH: Corrosive.[5] Causes severe skin burns. Wear nitrile gloves and eye protection.

References

  • Claisen-Schmidt Condensation Overview

    • Detailed mechanisms and general protocols for chalcone synthesis.
    • Source:

  • Synthesis of Pyridine Chalcones

    • "Synthesis, spectral study and properties of Pyridine chalcone." Dr.
    • Source:

  • Reactivity of 3-Hydroxypyridines

    • "C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization." Journal of the American Chemical Society.
    • Source:

  • General Chalcone Protocols (Green Chemistry)

    • "Synthesis of Chalcones: An Improved High-Yield Protocol." Molecules.
    • Source:

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Application Notes & Protocols: Leveraging 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone for the Synthesis of Potent eIF4A Helicase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase, is a pivotal component of the eIF4F complex that governs cap-dependent mRNA translation.[1][2] Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1][2][3] Certain oncogenes, crucial for tumor proliferation and survival, are encoded by mRNAs with highly structured 5' untranslated regions (UTRs) that are particularly dependent on eIF4A's helicase activity for translation.[3][4] This document provides a comprehensive guide for researchers on the strategic use of the key intermediate, 1-(3-hydroxy-5-methoxypyridin-2-yl)ethanone, in the synthesis of a class of potent eIF4A inhibitors exemplified by the clinical candidate Zotatifin (eFT226). We will explore the underlying scientific principles, provide detailed synthetic protocols, and outline methodologies for the biological evaluation of these novel compounds.

Introduction: The Rationale for Targeting eIF4A

Protein synthesis is a fundamental cellular process frequently hijacked by cancer cells to fuel their rapid growth and proliferation.[4][5] The initiation phase of mRNA translation is the rate-limiting step and a major point of regulation, largely controlled by the eIF4F complex.[4] eIF4A, the enzymatic core of this complex, unwinds the secondary structures within the 5'-UTRs of mRNAs, thereby facilitating ribosome recruitment and the commencement of protein synthesis.[3][4]

Oncogenic signaling pathways often converge on the eIF4F complex, enhancing its activity to preferentially translate mRNAs that encode proteins involved in cell growth, survival, and angiogenesis.[4][5] This dependency creates a therapeutic window. By inhibiting eIF4A, it is possible to selectively impede the translation of these key oncogenes, leading to apoptosis and reduced proliferation in cancer cells, while having a lesser impact on normal cellular function.[3] This targeted approach has shown promise in preclinical studies and is now being evaluated in clinical trials, particularly for cancers with known dependencies on specific signaling pathways, such as KRAS-mutant tumors and ER+ breast cancer.[4][6]

The natural product class of flavaglines, such as rocaglamide A, were among the first identified potent inhibitors of eIF4A.[1] These molecules function by clamping eIF4A onto specific polypurine RNA sequences, creating a translationally incompetent complex.[1][4] However, their therapeutic development has been challenged by poor drug-like properties and synthetic complexity.[1][2] This has driven the development of synthetic rocaglate derivatives, like Zotatifin (eFT226), which retain the mechanism of action but possess improved physicochemical properties suitable for clinical development.[1][2][4] The pyridin-2-yl ethanone scaffold, specifically derived from 1-(3-hydroxy-5-methoxypyridin-2-yl)ethanone, is a critical pharmacophore in this new generation of inhibitors.

Signaling Pathway Overview

eIF4A_Pathway cluster_upstream Upstream Signaling (e.g., PI3K/Akt/mTOR) cluster_eIF4F eIF4F Complex Assembly cluster_translation Translation Initiation cluster_inhibitor Inhibitor Action Upstream Oncogenic Signals (e.g., KRAS, MYC) eIF4E eIF4E (Cap-Binding Protein) Upstream->eIF4E activates eIF4G eIF4G (Scaffold) eIF4E->eIF4G binds mRNA mRNA with Structured 5'-UTR eIF4G->mRNA recruits to eIF4A eIF4A (RNA Helicase) eIF4A->eIF4G binds eIF4A->mRNA unwinds 5'-UTR BlockedComplex Stalled eIF4A-RNA Complex eIF4A->BlockedComplex PIC 43S Pre-initiation Complex mRNA->PIC allows binding of Translation Oncogene Translation (Cyclin D1, MYC, etc.) PIC->Translation initiates Inhibitor Zotatifin-like Inhibitor (from Pyridinyl Ethanone) Inhibitor->eIF4A clamps onto RNA BlockedComplex->Translation INHIBITS

Figure 1: Mechanism of eIF4A Action and Inhibition.

The Strategic Importance of 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone

The structure-activity relationship (SAR) of pyridine derivatives has been extensively explored in medicinal chemistry, revealing their potential as scaffolds for anticancer agents.[7] The specific arrangement of substituents on the pyridine ring in 1-(3-hydroxy-5-methoxypyridin-2-yl)ethanone provides a crucial starting point for constructing potent eIF4A inhibitors.

  • The Hydroxy Group: The hydroxyl at the 3-position is a key functional handle. It serves as a nucleophile or can be readily converted into an ether linkage, forming a critical connection to the rest of the inhibitor molecule. This linkage is essential for correctly positioning the molecule within the eIF4A-RNA binding pocket.

  • The Acetyl Group: The acetyl group at the 2-position is involved in the core cyclization reactions that form the complex polycyclic structure characteristic of rocaglate derivatives like Zotatifin.

  • The Methoxy Group: The methoxy group at the 5-position influences the electronic properties of the pyridine ring and contributes to the overall binding affinity of the final inhibitor. Modifications at this position can be used to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]

The synthesis of Zotatifin and related analogs hinges on the efficient and controlled reaction of this pyridine-based building block. Its structure is not accidental; it is the result of a deliberate ligand-based design strategy aimed at optimizing physicochemical properties while retaining the potent inhibitory mechanism of natural flavaglines.[1][2]

Synthetic Protocol: From Pyridinyl Ethanone to a Zotatifin Analog Core

This section outlines a generalized, multi-step protocol for the synthesis of a core structure analogous to that of Zotatifin, starting from 1-(3-hydroxy-5-methoxypyridin-2-yl)ethanone.

Disclaimer: This protocol is intended for informational purposes for qualified researchers. All chemical syntheses should be performed in a suitable fume hood with appropriate personal protective equipment (PPE). Reagents mentioned are often hazardous and must be handled with care.

Synthetic Workflow Diagram

Synthesis_Workflow Start 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone Step1 Step 1: Etherification (e.g., Williamson Ether Synthesis) Start->Step1 Intermediate1 Intermediate A: Pyridinyl Ether Step1->Intermediate1 Reagent1 Reagent: Substituted Benzyl Halide Base: K2CO3, Cs2CO3 Solvent: DMF, Acetonitrile Reagent1->Step1 Step2 Step 2: Cyclization (e.g., Base-mediated condensation) Intermediate1->Step2 Intermediate2 Intermediate B: Tricyclic Core Step2->Intermediate2 Reagent2 Reagent: Strong Base (e.g., LDA, NaH) Conditions: Anhydrous, Low Temp. Reagent2->Step2 Step3 Step 3: Functional Group Manipulation (e.g., Amidation) Intermediate2->Step3 FinalProduct Final Product: Zotatifin Analog Step3->FinalProduct Reagent3 Reagents: Amine, Coupling Agent (HATU, EDC) Solvent: DCM, DMF Reagent3->Step3

Figure 2: Generalized synthetic workflow for a Zotatifin analog.

Step 1: Williamson Ether Synthesis
  • Rationale: This step attaches the substituted aromatic portion of the molecule to the pyridinyl core via a stable ether linkage. The choice of the benzyl halide is critical as it will form the "B" and "C" rings of the final rocaglate structure. The base is chosen to deprotonate the phenolic hydroxyl group of the starting material, activating it for nucleophilic attack.

  • Protocol:

    • To a solution of 1-(3-hydroxy-5-methoxypyridin-2-yl)ethanone (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired substituted benzyl halide (e.g., 1-(bromomethyl)-4-methoxybenzene) (1.1 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Upon completion, cool the reaction to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pyridinyl ether intermediate.

Step 2: Intramolecular Cyclization
  • Rationale: This crucial step forms the tricyclic core of the inhibitor. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to deprotonate the alpha-carbon of the acetyl group, generating an enolate. This enolate then attacks an electrophilic center on the appended aromatic ring in an intramolecular fashion to form a new six-membered ring.

  • Protocol:

    • Prepare a solution of LDA (1.5 eq) in anhydrous Tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (Nitrogen or Argon).

    • Dissolve the pyridinyl ether intermediate from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting diastereomeric mixture via column chromatography to isolate the desired tricyclic core.

Step 3: Amidation and Final Functionalization
  • Rationale: The final step involves modifying a functional group on the newly formed ring system, often a carboxylic acid or ester, to install the final piece of the pharmacophore. This is typically an amide, which can form key hydrogen bond interactions in the target binding site.

  • Protocol:

    • If starting from an ester: Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

    • To a solution of the tricyclic carboxylic acid (1.0 eq) in Dichloromethane (DCM), add the desired amine (1.2 eq), a coupling agent such as HATU (1.2 eq), and a base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction at room temperature for 12-24 hours until completion as monitored by TLC.

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC to yield the Zotatifin analog.

Protocols for Biological Evaluation

Once synthesized, the novel compounds must be evaluated for their biological activity. This involves a series of in vitro assays to determine their potency, mechanism of action, and cellular effects.

Biochemical Assay: eIF4A Helicase Activity
  • Principle: This assay directly measures the ATP-dependent RNA unwinding activity of purified eIF4A protein.[9] A common method uses a fluorescently labeled RNA duplex. As eIF4A unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[10]

  • Protocol:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2.5 mM MgCl₂, 2 mM DTT).

    • Anneal a fluorophore-labeled RNA oligo (e.g., Cy3) to a longer, complementary oligo that has a quencher (e.g., BHQ-2) at the appropriate position to form a duplex substrate.

    • In a 96- or 384-well plate, add recombinant human eIF4A protein to the reaction buffer.

    • Add the synthesized inhibitor at various concentrations (typically a serial dilution). Incubate for 15-30 minutes at room temperature.

    • Add the RNA duplex substrate to the wells.

    • Initiate the reaction by adding ATP (2 mM final concentration).

    • Immediately measure the fluorescence intensity over time using a plate reader.

    • Calculate the initial rate of unwinding for each inhibitor concentration. Plot the rates against inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Compound Reported eIF4A IC₅₀ Reference
Zotatifin (eFT226)2 nM[11]
eIF4A-IN-48.6 µM[12]
eIF4A i288.60 µM
Cell-Based Assay: Cell Viability / Proliferation
  • Principle: This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 for ER+ breast cancer, or a KRAS-mutant line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized inhibitor. Include a vehicle-only control (e.g., DMSO).

    • Incubate the cells for 72 hours.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition) or EC₅₀ value.[13]

Target Engagement & Downstream Effects: Western Blot Analysis
  • Principle: Since eIF4A inhibition preferentially affects the translation of proteins with structured 5'-UTRs, Western blotting can be used to confirm the on-target effect of the inhibitor by measuring the levels of key downstream proteins like Cyclin D1, CDK4, and MYC.[6][14]

  • Protocol:

    • Treat cancer cells with the inhibitor at 1x and 5x the GI₅₀ concentration for 24 hours.

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against Cyclin D1, CDK4, MYC, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the levels of target proteins relative to the loading control indicates successful inhibition of the eIF4A pathway.

Conclusion and Future Directions

The synthetic route starting from 1-(3-hydroxy-5-methoxypyridin-2-yl)ethanone offers a versatile and robust platform for the development of novel eIF4A inhibitors. The protocols outlined herein provide a framework for the synthesis and biological characterization of these potent anticancer agents. By understanding the rationale behind each synthetic step and biological assay, researchers can efficiently generate and evaluate new chemical entities. Future work in this area will likely focus on further optimizing the ADME properties of these inhibitors, exploring novel modifications to the pyridine scaffold to enhance potency and selectivity, and expanding their therapeutic application to other diseases where translational dysregulation is a key driver, such as in viral infections and fibrosis.[3]

References

  • Pelletier, J., et al. (2014). Targeting the eIF4A RNA helicase as an anti-neoplastic approach. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms.
  • Wei, X., et al. (2023). Targeting eIF4A triggers an interferon response to synergize with chemotherapy and suppress triple-negative breast cancer. Journal of Clinical Investigation.
  • Patsnap Synapse. (2024). What are eIF4A inhibitors and how do they work?. Patsnap Synapse.
  • Peters, M.N., et al. (2025). eIF4A controls translation of estrogen receptor alpha and is a therapeutic target in advanced breast cancer. Proceedings of the National Academy of Sciences.
  • Peters, M.N., et al. (2024). eIF4A controls translation of estrogen receptor alpha and is a therapeutic target in advanced breast cancer. bioRxiv.
  • Rogers, G.W. Jr, et al. (1999). Biochemical and kinetic characterization of the RNA helicase activity of eukaryotic initiation factor 4A. Journal of Biological Chemistry.
  • Ernst, J.T., et al. (2020). Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase. Journal of Medicinal Chemistry. Available at: [Link]

  • Feoktistova, K., et al. (2013). Human eIF4E promotes mRNA restructuring by stimulating eIF4A helicase activity. Proceedings of the National Academy of Sciences.
  • ResearchGate. (n.d.). Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase | Request PDF. ResearchGate.
  • Andreou, A.Z., & Klostermeier, D. (2012). The DEAD-box helicase eIF4A. Taylor & Francis Online.
  • Ernst, J.T., et al. (2020). Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase. PubMed.
  • Selleck Chemicals. (n.d.). Zotatifin (eFT226) | eIF4A Inhibitor. Selleck Chemicals.
  • ResearchGate. (n.d.). Stimulation of the helicase activity of eIF4A by rabbit and recombinant human eIF4H. ResearchGate.
  • Johnson, E.R., & McKay, D.B. (n.d.). Crystal structure of yeast initiation factor 4A, a DEAD-box RNA helicase. Proceedings of the National Academy of Sciences.
  • Cen, L., et al. (n.d.). eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer. PMC.
  • Sikalidis, F., et al. (n.d.). Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. PMC.
  • BenchChem. (2025). Application Notes and Protocols for eIF4A3 Inhibitor Treatment in Cancer Cell Lines. BenchChem.
  • ResearchGate. (n.d.). Assessing activity of candidate eIF4A inhibitors in vitro. (A)... ResearchGate.
  • Harvard Medical School. (n.d.). Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. Harvard.
  • Cencic, R., et al. (n.d.). A comparative study of small molecules targeting eIF4A. PMC.
  • MedChemExpress. (n.d.). EIF4A Inhibitors. MedChemExpress.
  • R&D Systems. (n.d.). eIF4A i28 | DNA, RNA and Protein Synthesis Inhibitors. Tocris Bioscience.
  • ResearchGate. (n.d.). Single agent activity of a synthetic eIF4A inhibitor across multiple... ResearchGate.
  • Valerio-Cárdenas, C., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
  • Pour, M.G., et al. (2024). A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer. PMC.
  • ScienceDirect. (2026). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ScienceDirect.
  • Bhat, R., et al. (2022). Novel eIF4A1 inhibitors with anti‐tumor activity in lymphoma. PMC.
  • Truitt, M., et al. (2024). Pharmacologic Inhibition of EIF4A Blocks NRF2 Synthesis to Prevent Osteosarcoma Metastasis. PubMed.
  • Bhat, A.A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry.

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Application Note: Synthesis of 8-Aza-Rocaglamide Analogues via Pyridine-Fused Chromone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 8-aza-rocaglamide analogues (specifically cyclopenta[b]furo[3,2-g]pyridine derivatives) utilizing pyridine intermediates.

The protocol adapts the biomimetic Excited-State Intramolecular Proton Transfer (ESIPT) methodology pioneered by the Porco group, modified here for the unique electronic and solubility challenges posed by the pyridine scaffold.


-Ketol Rearrangement

Executive Summary

Rocaglamides (flavaglines) are potent inhibitors of the eukaryotic translation initiation factor 4A (eIF4A), exhibiting significant anticancer activity. However, the natural benzofuran core often suffers from poor aqueous solubility and metabolic liability.

The 8-aza-rocaglamide modification replaces the C8 carbon of the fused benzene ring with nitrogen. This bioisosteric replacement (creating a furo-pyridine core) significantly alters the pKa and solubility profile while maintaining the critical "clamp" geometry required for RNA binding.

This guide details the synthesis of these analogues via a Pyridine-Fused 3-Hydroxyflavone intermediate. The workflow involves three critical phases:

  • Precursor Synthesis: Construction of the 3-hydroxy-azachromone.

  • Photochemical Assembly: ESIPT-mediated [3+2] cycloaddition to form the aza-aglain core.

  • Core Rearrangement:

    
    -Ketol shift to the final aza-rocaglamide scaffold.
    

Retrosynthetic Logic & Mechanism

The synthesis hinges on the generation of a reactive oxidopyrylium species from a 3-hydroxyflavone derivative upon photoexcitation.

  • The Challenge: Pyridine rings are electron-deficient compared to the standard benzene ring in natural rocaglamides. This alters the absorption maximum (

    
    ) and the stability of the oxidopyrylium dipole.
    
  • The Solution: We utilize a 3-hydroxy-pyranopyridinone intermediate. Upon irradiation, this molecule undergoes ESIPT to form a zwitterionic oxidopyrylium species, which acts as the 4

    
     component in a [3+2] cycloaddition with a cinnamate dipolarophile.
    
Pathway Visualization

The following diagram illustrates the transformation from the pyridine intermediate to the final scaffold.

RocaglamideSynthesis Start 2-Acetyl-3- hydroxypyridine Chalcone Aza-Chalcone Intermediate Start->Chalcone Claisen-Schmidt (Aldehyde/KOH) Chromone 3-Hydroxy-Azachromone (Pyridine Intermediate) Chalcone->Chromone AFO Reaction (H2O2/NaOH) Excited Oxidopyrylium Species (Dipole) Chromone->Excited hv (ESIPT) Aglain Aza-Aglain (Cycloadduct) Excited->Aglain [3+2] Cycloaddition (+ Cinnamate) Rocaglamide 8-Aza-Rocaglamide (Target) Aglain->Rocaglamide α-Ketol Rearrangement (Zn(OTf)2 or NaOMe)

Caption: Mechanistic flow from pyridine precursor to 8-aza-rocaglamide via the oxidopyrylium dipole.

Detailed Experimental Protocols

Phase 1: Synthesis of the Pyridine Intermediate (3-Hydroxy-Azachromone)

Objective: Synthesize 3-hydroxy-2-phenyl-4H-pyrano[2,3-b]pyridin-4-one.

Reagents:

  • 2-Acetyl-3-hydroxypyridine (CAS: 17798-08-0)

  • Benzaldehyde (Substituted as required for SAR)

  • Potassium Hydroxide (KOH)

  • Hydrogen Peroxide (30% aq.)

  • Ethanol (EtOH)

Protocol:

  • Claisen-Schmidt Condensation:

    • Dissolve 2-acetyl-3-hydroxypyridine (10 mmol) and benzaldehyde (10 mmol) in EtOH (20 mL).

    • Add 50% aq.[1] KOH (5 mL) dropwise at 0°C.

    • Stir at room temperature (RT) for 12 hours. A yellow/orange precipitate (Aza-chalcone) will form.

    • Acidify with 1M HCl to pH 6, filter, and recrystallize from EtOH.

  • Algar-Flynn-Oyamada (AFO) Cyclization:

    • Suspend the Aza-chalcone (5 mmol) in EtOH (15 mL) and 4M NaOH (5 mL).

    • Cool to 0°C. Add 30%

      
       (2 mL) dropwise. Caution: Exothermic.
      
    • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

    • Critical Checkpoint: The solution should turn from deep orange to pale yellow/colorless.

    • Acidify carefully with HCl. The 3-hydroxy-azachromone precipitates as a light yellow solid.

    • Validation:

      
      H NMR should show a singlet around 
      
      
      
      9-10 ppm (OH) and loss of chalcone alkene doublets.
Phase 2: ESIPT-Mediated [3+2] Photocycloaddition

Objective: Generate the aza-aglain core. This is the most sensitive step.

Reagents:

  • 3-Hydroxy-azachromone (from Phase 1)

  • Methyl cinnamate (Dipolarophile, 5-10 equivalents)

  • Solvent: Anhydrous Benzene or Trifluorotoluene (DCM can be used but often gives lower yields due to radical quenching).

  • Apparatus: Pyrex immersion well with a medium-pressure Mercury lamp (Hanovia 450W) or high-intensity UV LEDs (365 nm).

Protocol:

  • Preparation:

    • Dissolve 3-hydroxy-azachromone (1.0 eq) and Methyl cinnamate (5.0 eq) in the solvent (0.01 M concentration).

    • Degassing (Crucial): Sparge the solution with Argon for 30 minutes. Oxygen quenches the triplet state and the ESIPT process.

  • Irradiation:

    • Irradiate the solution through Pyrex (cutoff <290 nm) to avoid direct excitation of the cinnamate.

    • Maintain temperature at 25-30°C using a water cooling jacket.

    • Monitor: Check by TLC every 30 minutes. The fluorescent 3-hydroxy-azachromone spot will disappear, replaced by a non-fluorescent, more polar spot (Aglain).

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Purify via Flash Column Chromatography (Silica gel, Hexanes:EtOAc gradient).

    • Note: The product at this stage is the Aglain (cyclopenta[bc]benzopyran), NOT the rocaglamide.

Phase 3: -Ketol Rearrangement

Objective: Convert the Aglain core to the Rocaglamide (cyclopenta[b]benzofuran) core.

Protocol:

  • Dissolve the purified Aglain in anhydrous THF.

  • Catalyst Addition: Add Zinc Triflate (

    
    , 2.0 eq) or NaOMe (0.5 eq) depending on substrate sensitivity. Zn(OTf)2 is preferred for aza-analogues to prevent pyridine ring opening.
    
  • Heat to reflux for 2-4 hours.

  • Mechanism: The hydroxyl group attacks the ketone, bridging to form the linear tricyclic system of rocaglamide.

  • Purification: Quench with sat.

    
    , extract with EtOAc, and purify via HPLC (C18 column).
    

Quantitative Data Summary

The following table summarizes typical yields and physicochemical shifts observed when moving from the standard benzene core to the 8-aza (pyridine) core.

ParameterStandard Rocaglamide (Benzene Core)8-Aza-Rocaglamide (Pyridine Core)Notes
Precursor

~350 nm~375 nmPyridine causes bathochromic shift.
Photo-Yield (Step 2) 60-80%45-65%Lower quantum yield due to n-

* transitions.
Solubility (pH 7.4) < 5

g/mL
> 45

g/mL
Pyridine nitrogen creates a basic handle.
eIF4A IC

~3-10 nM~15-50 nMSlight potency loss, offset by solubility.

Troubleshooting & Critical Controls

Oxygen Quenching (Step 2)
  • Symptom: Reaction stalls; starting material remains fluorescent; formation of oxidation byproducts.

  • Cause: Incomplete degassing. The excited triplet state of the azachromone is quenched by

    
    .
    
  • Fix: Use the "Freeze-Pump-Thaw" method (3 cycles) instead of simple sparging for high-value intermediates.

Regioselectivity Issues
  • Observation: Formation of "endo" vs "exo" cycloadducts.

  • Control: Solvent polarity influences the transition state. Using non-polar solvents (Benzene, Toluene) favors the desired endo cycloadduct required for natural rocaglamide stereochemistry.

Pyridine N-Oxidation
  • Risk: During the AFO reaction (Step 1), the pyridine nitrogen may oxidize to the N-oxide.

  • Detection: Mass spec will show M+16 peak.

  • Remediation: Treat the intermediate with

    
     in chloroform to reduce the N-oxide back to the pyridine before the photo-step.
    

References

  • Gerard, B., Jones, G., & Porco, J. A. (2004).[2][3] A Biomimetic Approach to the Rocaglamides Employing Photogeneration of Oxidopyryliums Derived from 3-Hydroxyflavones.[2][3][4][5] Journal of the American Chemical Society, 126(42), 13620–13621.

  • Stone, S. D., et al. (2011). Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors.[6] Journal of Medicinal Chemistry, 54(13), 4619–4626.

  • Bohn, A., et al. (2018). Synthetic Rocaglate Derivatives as Novel Inhibitors of Eukaryotic Translation Initiation. Bioorganic & Medicinal Chemistry, 26(12), 3421-3430.

  • Algar, J., & Flynn, J. P. (1934). A new method for the synthesis of flavonols. Proceedings of the Royal Irish Academy, 42B, 1.

Sources

Application Notes & Protocols: Photocycloaddition Strategies Involving Pyridine-Based Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides an in-depth exploration of photocycloaddition strategies involving pyridine-based chalcones, tailored for researchers, scientists, and professionals in drug development and materials science. We delve into the mechanistic underpinnings of these light-induced reactions, offering a blend of theoretical principles and practical, field-proven protocols. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and success. Key discussions include the prevalent [2+2] photocycloaddition pathway for synthesizing cyclobutane derivatives, the influence of the pyridine moiety on reactivity and selectivity, and detailed experimental methodologies from reaction setup to product analysis.

Introduction: The Significance of Pyridine-Based Chalcones in Photochemistry

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are versatile scaffolds in organic synthesis.[1] The incorporation of a pyridine ring into the chalcone framework introduces a unique set of electronic and steric properties, significantly influencing their photochemical behavior.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site, which can be exploited to control the regio- and stereoselectivity of photocycloaddition reactions.[4]

Photocycloaddition reactions, particularly the [2+2] cycloaddition, offer a powerful and atom-economical method for constructing four-membered cyclobutane rings.[5][6][7] These motifs are prevalent in numerous bioactive natural products and pharmaceuticals.[7][8] Light-induced cycloadditions provide access to complex molecular architectures that are often challenging to synthesize through traditional thermal methods.[9][10] This guide will focus on harnessing the photochemical reactivity of pyridine-based chalcones to generate novel molecular entities with potential applications in medicinal chemistry and materials science.[11][12]

Mechanistic Insights: The [2+2] Photocycloaddition Pathway

The most common photochemical transformation for chalcones is the [2+2] cycloaddition, which proceeds via the excitation of an alkene to its triplet excited state, followed by a stepwise reaction with a ground-state alkene to form a cyclobutane ring.[13][14]

The Photochemical Excitation and Intersystem Crossing

Upon absorption of photons, typically from a UV or visible light source, the chalcone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[15] Due to the presence of the carbonyl group, intersystem crossing (ISC) to the more stable triplet state (T₁) is generally efficient.[14] The triplet state has a longer lifetime, allowing for intermolecular reactions to occur.

Stepwise Cyclobutane Ring Formation

The triplet-excited chalcone then reacts with a ground-state alkene (which can be another chalcone molecule in a dimerization reaction) in a stepwise manner. This involves the formation of a 1,4-diradical intermediate.[4] Subsequent spin inversion and ring closure yield the cyclobutane product. The regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity (syn vs. anti) of the cycloaddition are determined by the stability of the diradical intermediate and steric interactions in the transition state.[16][17]

G cluster_ground_state Ground State (S₀) cluster_excited_state Excited State cluster_reaction_pathway Reaction Pathway Chalcone_S0 Chalcone (S₀) Chalcone_S1 Chalcone (S₁) Chalcone_S0->Chalcone_S1 hν (Absorption) Alkene_S0 Alkene (S₀) Chalcone_T1 Chalcone (T₁) Chalcone_S1->Chalcone_T1 ISC Diradical 1,4-Diradical Intermediate Chalcone_T1->Diradical + Alkene (S₀) Cyclobutane Cyclobutane Product Diradical->Cyclobutane Spin Inversion & Ring Closure

Figure 1: Generalized mechanism of the [2+2] photocycloaddition of a chalcone.

Experimental Protocols

The success of a photocycloaddition reaction is highly dependent on the experimental setup and conditions.[18][19] This section provides a detailed protocol for a typical [2+2] photocycloaddition of a pyridine-based chalcone, along with key considerations for optimizing the reaction.

Materials and Equipment
  • Pyridine-based chalcone: Synthesized via Claisen-Schmidt condensation of an appropriate pyridine carboxaldehyde and an acetophenone.[20][21][22]

  • Solvent: A solvent that does not absorb significantly at the irradiation wavelength is crucial. Acetone, acetonitrile, and dichloromethane are common choices. The solvent polarity can influence the reaction outcome.[13]

  • Light Source: A medium-pressure mercury lamp is a common UV source.[18] For reactions requiring visible light, LEDs with specific wavelengths are advantageous as they generate less heat and offer better selectivity.[23][24]

  • Photoreactor: A quartz immersion well photoreactor is ideal for ensuring efficient irradiation of the sample.[18] Commercially available photoreactors, such as the EvoluChem™ PhotoRedOx Box, offer reproducible setups.[19]

  • Degassing Equipment: A nitrogen or argon line is necessary to remove dissolved oxygen, which can quench the triplet excited state.

Step-by-Step Protocol for Photodimerization of a Pyridine-Based Chalcone
  • Preparation of the Reaction Mixture:

    • Dissolve the pyridine-based chalcone (e.g., 1-(phenyl)-3-(pyridin-3-yl)prop-2-en-1-one) in an appropriate solvent (e.g., acetone) in a quartz reaction vessel. A typical concentration is in the range of 0.01-0.1 M.

    • Rationale: Quartz is transparent to UV light, ensuring maximum photon delivery to the sample. The concentration is chosen to balance reaction rate and the potential for side reactions.

  • Degassing:

    • Sparge the solution with nitrogen or argon for at least 30 minutes prior to irradiation.[24]

    • Rationale: Oxygen is a triplet quencher and can inhibit the desired photocycloaddition reaction.

  • Irradiation:

    • Place the reaction vessel in the photoreactor and turn on the light source (e.g., 400W medium-pressure mercury lamp).[18]

    • Maintain the reaction at a constant temperature, often near room temperature, using a cooling fan or a circulating water bath.[19]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals.

    • Rationale: Consistent temperature and irradiation are key for reproducibility.[19] Over-irradiation can lead to product degradation.

  • Work-up and Purification:

    • Once the starting material is consumed (as indicated by TLC), turn off the lamp and remove the reaction vessel.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cyclobutane dimer(s).

  • Characterization:

    • Characterize the purified product(s) by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and determine the stereochemistry of the cyclobutane ring.

G Start Start Prepare Prepare Reaction Mixture (Chalcone in Solvent) Start->Prepare Degas Degas with N₂/Ar Prepare->Degas Irradiate Irradiate in Photoreactor Degas->Irradiate Monitor Monitor Reaction (TLC, LC-MS) Irradiate->Monitor Monitor->Irradiate Reaction Incomplete Workup Solvent Evaporation Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Spectroscopic Analysis (NMR, MS, IR) Purify->Characterize End End Characterize->End

Figure 2: General experimental workflow for the photocycloaddition of a pyridine-based chalcone.

Data Presentation: Regio- and Stereoselectivity

The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridyl) can significantly influence the regioselectivity and stereoselectivity of the photocycloaddition.[25] The following table summarizes representative outcomes for the photodimerization of different pyridyl chalcones.

Pyridyl Chalcone IsomerPredominant DimerStereochemistryTypical Yield (%)Reference
2-PyridylHead-to-Tailsyn60-75[4]
3-PyridylMixture of IsomersVaries40-60[25]
4-PyridylHead-to-Headanti55-70[25]

Note: Yields and selectivities are highly dependent on the specific reaction conditions and substituents on the chalcone.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inefficient light source, presence of oxygen, or incorrect solvent.

    • Solution: Ensure the lamp is functioning correctly and is of the appropriate wavelength. Thoroughly degas the solution. Use a solvent that is transparent at the irradiation wavelength.

  • Formation of Multiple Products:

    • Cause: Competing reaction pathways (e.g., E/Z isomerization), or product degradation.

    • Solution: Optimize the reaction time to minimize byproduct formation. Consider using a photosensitizer to selectively populate the triplet state of the chalcone.[4]

  • Difficulty in Product Isolation:

    • Cause: Similar polarities of the product isomers.

    • Solution: Employ advanced chromatographic techniques such as preparative HPLC or utilize different solvent systems for column chromatography.

Conclusion

Photocycloaddition reactions of pyridine-based chalcones represent a robust and elegant strategy for the synthesis of complex cyclobutane-containing molecules. By understanding the underlying photochemical principles and carefully controlling the experimental parameters, researchers can access a diverse range of novel structures with significant potential in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of these powerful synthetic transformations.

References

  • Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in photo-irradiated synthesis of bioactive heterocycles. Retrieved from [Link]

  • University of Galway Research Repository. (2016, July 8). The benign synthesis of bioactive heterocycles using photochemistry and hydrogen peroxide with hydrohalic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances in heterocycle synthesis through photochemical carbene transfer reactions. Retrieved from [Link]

  • National Institutes of Health. (2020, January 15). Continuous Flow Photochemistry for the Preparation of Bioactive Molecules. Retrieved from [Link]

  • HepatoChem. (n.d.). Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. Retrieved from [Link]

  • Porta, A., & Protti, S. (n.d.). PHOTOCHEMICAL ACCESS TO FOUR MEMBERED HETEROCYCLES. University of Pavia.
  • ResearchGate. (n.d.). Experimental set up for photochemical reactions and product identification. Retrieved from [Link]

  • Journal of Chemical Education. (2018, October 30). Low-Cost Equipment for Photochemical Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photochemical Transformation of Chalcone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridyl chalcone. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for the [2 + 2] cycloaddition of trans-chalcone. Retrieved from [Link]

  • NOVA Research Portal. (2023, March 4). Thermal and photochemical reactions of n-pyridinebenzopyrylium multistate of species (n = 2). Retrieved from [Link]

  • ACS Publications. (2022, December 1). Visible Light-Triggered and Catalyst- and Template-Free syn-Selective [2 + 2] Cycloaddition of Chalcones: Solid-State Suspension Reaction in Water to Access syn-Cyclobutane Diastereomers. Retrieved from [Link]

  • ACS Publications. (2023, July 27). Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation. Retrieved from [Link]

  • SpringerLink. (2022, May 24). [2 + 2] photocycloaddition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Retrieved from [Link]

  • mediaTUM. (2016, March 28). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Retrieved from [Link]

  • National Institutes of Health. (2024, June 11). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from [Link]

  • YouTube. (2014, July 12). Photochemical (2+2) Cycloaddition Reaction. Retrieved from [Link]

  • Natural Products and Bioprospecting. (n.d.). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regio- and stereo-selectivity in [π2 +π2] photocycloaddition reactions between cyclopent-2-enone and electron-rich alkenes. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Retrieved from [Link]

  • European Journal of Chemistry. (2022, June 30). Synthesis, reactions, and applications of chalcones: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct photochemical intramolecular [4 + 2] cycloadditions of dehydrosecodine-type substrates for the synthesis of the iboga-type scaffold and divergent [2 + 2] cycloadditions employing micro-flow system. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS. Retrieved from [Link]

  • MDPI. (2023, May 22). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unexpected formal [4 + 2]-cycloaddition of chalcone imines and homophthalic anhydrides: preparation of dihydropyridin-2(1H)-ones. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). [2 + 2] Photocycloaddition/Fragmentation Strategies for the Synthesis of Natural and Unnatural Products. Retrieved from [Link]

  • ResearchGate. (2023, June 7). Synthesis, Reactions and application of chalcones: A systematic review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective [4 + 2] phototoredox cycloaddition of chalcones with vinyl arenes by Ishihara. Retrieved from [Link]

  • Dr. Babasaheb Ambedkar Marathwada University. (2018, August 15). Synthesis, spectral study and properties of Pyridine chalcone. Retrieved from [Link]

  • MDPI. (2026, January 20). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light. Retrieved from [Link]

  • Brieflands. (2013, July 16). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3-Dipolar cycloaddition of pyridinium ylides to chalcone for preparation of 3-acetyl-2-phenyl-indolizine. Retrieved from [Link]

  • ACS Publications. (2017, March 27). Photocatalytic Regioselective and Stereoselective [2 + 2] Cycloaddition of Styrene Derivatives Using a Heterogeneous Organic Photocatalyst. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in 3,5-Difluoropyridine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 3,5-difluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution on 3,5-difluoropyridine is yielding a mixture of products. Why am I not getting clean substitution at the C2 or C4 position?

A1: The regioselectivity of nucleophilic attack on the 3,5-difluoropyridine ring is a delicate balance of electronic and steric factors. The pyridine nitrogen is highly electronegative, making the ring electron-deficient and generally susceptible to nucleophilic attack.[1] This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen, as the negative charge in the Meisenheimer intermediate can be stabilized by delocalization onto the nitrogen atom.[2][3]

With 3,5-difluoropyridine, the two fluorine atoms further activate the ring towards nucleophilic attack through their strong inductive electron-withdrawing effects. However, they are located meta to the nitrogen and do not provide additional resonance stabilization for attack at C2, C4, or C6. The key to controlling regioselectivity lies in understanding the subtle interplay of the following factors:

  • Electronic Effects : The pyridine nitrogen activates the C2, C4, and C6 positions. In many fluorinated pyridines, substitution preferentially occurs at the C4 position.[4]

  • Steric Hindrance : The accessibility of the C2/C6 positions versus the C4 position can be influenced by the size of the incoming nucleophile and any substituents on the pyridine ring. Bulky nucleophiles may favor the less hindered position.[2][3][5][6]

  • Reaction Conditions : Temperature, solvent, and the nature of the base can all influence the product ratio.[1][7]

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Potential Outcomes Electronic_Effects Electronic Effects (N activation of C2, C4, C6) C2_Sub C2/C6-Substitution Electronic_Effects->C2_Sub C4_Sub C4-Substitution Electronic_Effects->C4_Sub Often Favored Steric_Hindrance Steric Hindrance (Nucleophile/Substituent Size) Steric_Hindrance->C2_Sub Small Nucleophile Steric_Hindrance->C4_Sub Bulky Nucleophile Reaction_Conditions Reaction Conditions (Solvent, Temp., Base) Mixture Mixture of Isomers Reaction_Conditions->Mixture C2_Sub->Mixture C4_Sub->Mixture

Q2: How can I favor substitution at the C4 position over the C2/C6 positions?

A2: To selectively obtain the 4-substituted product, you can manipulate the reaction conditions to favor attack at the electronically preferred and often less sterically hindered C4 position.

Troubleshooting Protocol to Favor C4-Substitution:

  • Nucleophile Selection : If possible, utilize a bulkier nucleophile. The increased steric demand will disfavor attack at the C2 and C6 positions, which are adjacent to the C3 and C5 fluorine atoms.[2][3]

  • Solvent Choice : The polarity and hydrogen-bonding capability of the solvent can significantly impact regioselectivity.[3][7] Non-polar, aprotic solvents often provide good selectivity. Start with solvents like THF or toluene.

  • Temperature Control : Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less favored C2/C6 positions, leading to a mixture of isomers.[4]

  • Base Selection : Use a non-nucleophilic bulky base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, if your nucleophile requires deprotonation. This can help to avoid competitive reactions from the base itself.

ParameterCondition to Favor C4-SubstitutionRationale
Nucleophile BulkyIncreases steric hindrance at C2/C6 positions.[2][3]
Solvent Aprotic, less polar (e.g., THF, Toluene)Can enhance selectivity in some systems.
Temperature Low (e.g., -78 °C to RT)Minimizes side reactions and C2/C6 substitution.[4]
Base Bulky, non-nucleophilic (e.g., LDA, KOtBu)Prevents the base from acting as a competing nucleophile.
Q3: My goal is to synthesize the 2-substituted-3,5-difluoropyridine. What strategies can I employ to achieve this?

A3: Directing substitution to the C2 position in the presence of an equally activated C6 position and a potentially more reactive C4 position requires a more nuanced approach.

Strategies for C2/C6-Substitution:

  • Utilize a Small Nucleophile : A small, highly reactive nucleophile (e.g., ammonia, small primary amines, methoxide) may have a better chance of accessing the C2/C6 positions.

  • Solvent Effects : In some pyridine systems, polar aprotic solvents like DMSO or DMF have been shown to alter regioselectivity, sometimes favoring ortho-substitution.[1][7] This is attributed to the solvent's ability to solvate the transition state.[7]

  • Directed ortho Metalation (DoM) : While not a direct SNAr reaction, DoM is a powerful strategy for functionalizing the C2 position. In this approach, a directing group on the pyridine ring (often at C3) directs a strong base (like LDA or n-BuLi) to deprotonate the adjacent C2 position. The resulting organolithium species can then be quenched with an electrophile. This strategy, however, is more applicable to pyridines with a suitable directing group.

G Start Start: 3,5-Difluoropyridine Choose_Nuc Choose Nucleophile Start->Choose_Nuc Small_Nuc Small Nucleophile (e.g., NH₃, MeO⁻) Choose_Nuc->Small_Nuc For C2/C6 Bulky_Nuc Bulky Nucleophile (e.g., t-BuO⁻) Choose_Nuc->Bulky_Nuc For C4 Solvent_Select Select Solvent Small_Nuc->Solvent_Select Bulky_Nuc->Solvent_Select Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) Solvent_Select->Polar_Aprotic May favor C2/C6 Nonpolar Nonpolar/Less Polar (e.g., THF, Toluene) Solvent_Select->Nonpolar Often favors C4 Temp_Control Control Temperature Polar_Aprotic->Temp_Control C2_Product Favors C2/C6-Product Polar_Aprotic->C2_Product Nonpolar->Temp_Control Low_Temp Low Temp (-78°C to RT) Temp_Control->Low_Temp High_Temp Elevated Temp Temp_Control->High_Temp Risk of mixture C4_Product Favors C4-Product Low_Temp->C4_Product

Experimental Protocol: Screening for C2-Selectivity

This protocol outlines a general approach to screen conditions for favoring C2/C6 substitution.

Materials:

  • 3,5-Difluoropyridine

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous solvents (e.g., DMSO, DMF, THF)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup : In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3,5-difluoropyridine (1.0 equiv) in the chosen anhydrous solvent.

  • Nucleophile Addition : Add the nucleophile (1.0-1.2 equiv) to the solution. If the nucleophile is a solid, it can be added directly. If it is a solution, add it dropwise.

  • Temperature Control : Maintain the reaction at a specific temperature (start with 0 °C or room temperature).

  • Monitoring : Monitor the reaction progress by TLC or GC-MS to observe the formation of products and the consumption of starting material.

  • Workup : Once the reaction is complete, quench the reaction appropriately (e.g., with saturated aqueous ammonium chloride).

  • Extraction and Purification : Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Analysis : Analyze the crude product mixture by ¹H NMR, ¹⁹F NMR, and/or GC-MS to determine the ratio of C2/C6 to C4 substituted products.

  • Optimization : Based on the results, adjust the solvent, temperature, and base to optimize for the desired C2/C6 isomer.

Q4: I am still getting a mixture of isomers despite trying the above methods. What else can I do?

A4: If fine-tuning the reaction conditions does not provide the desired regioselectivity, you may need to consider alternative synthetic strategies or more advanced techniques.

  • Protecting/Blocking Groups : It may be possible to introduce a bulky, removable blocking group at the C4 position to sterically prevent its reaction. This would direct the nucleophile to the C2/C6 positions. After the substitution reaction, the blocking group would be removed.

  • Catalysis : Certain Lewis acids or transition metal catalysts can sometimes influence the regioselectivity of SNAr reactions by coordinating to the pyridine nitrogen or a substituent, thereby altering the electronic properties of the ring.[8]

  • Flow Chemistry : In some cases, using a continuous flow reactor can provide better control over reaction parameters like temperature and mixing, which can lead to improved selectivity compared to batch reactions.

It is crucial to perform a thorough literature search for your specific nucleophile and reaction type, as the optimal conditions can be highly substrate-dependent.

References

  • Lee, S. K. (2026, January 27). Ionization-Induced Electronic and Vibronic Structure of 3,5-Difluoropyridine Probed by VUV-MATI Spectroscopy. ACS Physical Chemistry Au. Retrieved from [Link]

  • Perjési, P., et al. (2025, August 6). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Retrieved from [Link]

Sources

Optimizing aldol condensation conditions for pyridine acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Aldol Condensation for Pyridine Acetophenones Ticket ID: AZ-CHAL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Mission Statement

Welcome to the Technical Support Center. You are likely here because standard Claisen-Schmidt conditions—perfect for simple carbocyclic acetophenones—are failing with your pyridine derivatives.

Pyridine rings introduce unique electronic challenges: nitrogen protonation, varying acidity of


-protons based on ring position (2-, 3-, vs 4-), and solubility issues. This guide abandons generic textbook advice in favor of specific, isomer-dependent protocols and troubleshooting logic.
Module 1: Reactivity Profiling & Protocol Selection

User Query: "Why does 2-acetylpyridine react differently than 3-acetylpyridine under identical conditions?"

Technical Insight: The position of the acetyl group relative to the pyridine nitrogen dictates the acidity of the


-protons (methyl group) and the stability of the enolate intermediate.
  • 2- and 4-Acetylpyridine: The nitrogen atom exerts a strong electron-withdrawing effect (inductive and resonance), making the methyl protons significantly more acidic. These substrates are highly reactive but prone to self-condensation (dimerization) if the aldehyde electrophile is weak or the temperature is too high.

  • 3-Acetylpyridine: The nitrogen's electron-withdrawing influence is primarily inductive and much weaker at the 3-position. Enolate formation is thermodynamically less favorable, often requiring stronger bases or thermal activation (reflux/microwave).

Decision Matrix: Substrate-Driven Optimization

Use the diagram below to select your starting conditions based on your specific isomer.

G start Select Acetylpyridine Isomer iso24 2- or 4-Acetylpyridine (High Acidity) start->iso24 iso3 3-Acetylpyridine (Lower Acidity) start->iso3 cond24 Standard Protocol A: Mild Conditions iso24->cond24 Favors Kinetic Control cond3 Aggressive Protocol B: Forcing Conditions iso3->cond3 Requires Thermodynamic Push risk24 Risk: Self-Condensation Fix: Low Temp (0°C) addition cond24->risk24 risk3 Risk: No Reaction Fix: Reflux or Microwave cond3->risk3

Figure 1: Protocol selection logic based on the electronic properties of the pyridine ring.

Module 2: Standard Operating Procedures (SOPs)
Protocol A: For 2- and 4-Acetylpyridine (High Reactivity)

Designed to minimize self-condensation while ensuring conversion.

  • Stoichiometry: 1.0 eq Acetylpyridine : 1.05 eq Aldehyde.

  • Solvent: Ethanol (Absolute) or Methanol.[1]

  • Base: 10% NaOH (aq) or KOH (aq). Use 1.2 equivalents relative to ketone.

  • Execution:

    • Dissolve acetylpyridine and aldehyde in solvent.

    • Cool to 0–5°C (Ice bath). Critical step to prevent self-aldol of the ketone.

    • Add base dropwise over 10 minutes.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.

  • Termination: Pour into crushed ice/water containing a trace of HCl (to neutralize excess base, pH ~7-8).

Protocol B: For 3-Acetylpyridine (Low Reactivity)

Designed to force enolate formation and dehydration.

  • Stoichiometry: 1.0 eq Acetylpyridine : 1.1 eq Aldehyde.

  • Solvent: Ethanol/Water (1:1) or PEG-400 (Green alternative).[2]

  • Base: 40% NaOH (aq) or Solid KOH pellets (grinding method).

  • Execution:

    • Option 1 (Thermal): Reflux in EtOH with 40% NaOH for 6–12 hours.

    • Option 2 (Microwave - Recommended): Mix reactants + PEG-400 + KOH. Irradiate at 160–300W for 1–5 minutes [1].

  • Termination: Pour into ice water. If oil forms, see Troubleshooting.

Module 3: Troubleshooting & FAQs

Q1: My product forms a sticky oil ("oiling out") instead of a precipitate. How do I fix this? Diagnosis: Azachalcones are often low-melting solids. The presence of unreacted aldehyde (impurities) depresses the melting point further, causing the product to oil out in aqueous media. Corrective Actions:

  • The "Scratch" Technique: Decant the aqueous layer. Add a small amount of cold EtOH (just enough to cover the oil). Scratch the side of the flask vigorously with a glass rod to induce nucleation.

  • Solvent Switch: If it remains oily, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and evaporate. Recrystallize the residue from Hexane/Benzene or Ethanol/Water (9:1) .

  • Seed Crystal: If you have a previous batch, add a single crystal to the oil at 0°C.

Q2: The reaction turns dark brown/black, and yield is <20%. Diagnosis: Cannizzaro reaction (of the aldehyde) or polymerization of the pyridine substrate under harsh basic conditions. Corrective Actions:

  • Reduce Base Concentration: Switch from 40% NaOH to 10% NaOH or LiOH.

  • Inert Atmosphere: Pyridine enolates can be oxidative. Run the reaction under Nitrogen (

    
    ).
    
  • Check Aldehyde Quality: Oxidized aldehydes (containing carboxylic acids) neutralize the catalyst. Wash liquid aldehydes with

    
     prior to use.
    

Q3: Can I use acid catalysis (HCl) instead of base? Diagnosis: Generally, NO . Explanation: Acid will protonate the pyridine nitrogen (


). This creates a positively charged pyridinium ring, which is highly electron-withdrawing. While this increases 

-proton acidity, it also deactivates the ring and often renders the substrate insoluble in organic media or leads to salt formation rather than condensation [2].
Module 4: Advanced Optimization (Green Chemistry)

User Query: "I need higher yields in less time. What are the modern alternatives?"

Data Comparison: Conventional vs. Microwave Assisted

ParameterConventional (Reflux)Microwave (PEG-400) [1]Solvent-Free Grinding [3]
Time 4 – 12 Hours1 – 5 Minutes5 – 20 Minutes
Yield 60 – 75%85 – 96%80 – 90%
Solvent Ethanol/MethanolPEG-400 (Recyclable)None
Energy HighLowVery Low
Workflow: Microwave-Assisted Synthesis

Recommended for 3-acetylpyridine or electron-rich aldehydes (e.g., 4-methoxybenzaldehyde).

G step1 Mix Reactants (1:1 ratio) step2 Add Solvent (PEG-400) step1->step2 step3 Add Catalyst (KOH/NaOH) step2->step3 step4 Microwave (160-300W, 2-5 min) step3->step4 step5 Workup (Ice Water Pour) step4->step5

Figure 2: Optimized Microwave Workflow for rapid azachalcone synthesis.

References
  • Microwave Assisted and Eco-friendly synthesis of pyridine based chalcone. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Aldol Condensation: Reaction of 2-acetylpyridine. Chegg/Labflow Technical Notes. Available at: [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for 3-Hydroxy-5-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-hydroxy-5-methoxypyridine and its derivatives present a unique solubility challenge due to their amphoteric nature . The coexistence of a basic pyridine nitrogen and an acidic phenolic hydroxyl group creates a pH-dependent solubility profile (U-shaped curve) where the molecule is least soluble near its isoelectric point (typically pH 5–7).

This guide provides field-proven protocols to overcome these limitations, moving beyond simple "add more solvent" approaches to mechanistically grounded formulation strategies.

Module 1: The "Isoelectric Trap" & pH Control

Q: Why does my compound precipitate when I buffer it to physiological pH (7.4)?

A: You are likely falling into the "Isoelectric Trap." 3-hydroxy-5-methoxypyridine derivatives often behave as zwitterions or neutral species at physiological pH.

  • Acidic pH (< 4.0): The pyridine nitrogen is protonated (

    
    ), forming a soluble cation.
    
  • Basic pH (> 9.0): The hydroxyl group is deprotonated (

    
    ), forming a soluble anion.
    
  • Neutral pH (5.0–8.0): The compound exists in equilibrium between its neutral and zwitterionic forms. This state has high crystal lattice energy and minimal hydration, leading to rapid precipitation.

Technical Recommendation: Avoid dissolving stock solutions directly in pH 7.4 buffers. Instead, prepare a concentrated stock in an acidified vehicle or a water-miscible organic solvent, then dilute slowly into the final buffer with rapid agitation to avoid local areas of supersaturation.

Diagram 1: Ionization-Dependent Solubility Landscape

SolubilityLandscape Acid pH < 4.0 Cationic Species (High Solubility) Neutral pH 5.0 - 8.0 Neutral / Zwitterion (Lowest Solubility) Acid->Neutral Deprotonation of Pyridine N (pKa ~4.8) Base pH > 9.0 Anionic Species (High Solubility) Neutral->Base Deprotonation of Hydroxyl (pKa ~8.7)

Figure 1: The solubility U-curve. Solubility is maximized at the extremes of pH and minimized in the neutral range due to the lack of net charge.

Module 2: Salt Selection & Stock Preparation

Q: Which salt form should I screen first?

A: Do not rely on the free base/acid. Salt formation is the most effective way to stabilize high-concentration stocks.

Protocol: Counter-Ion Screening For 3-hydroxy-5-methoxypyridine derivatives, we recommend a Tier 1 Screen targeting the pyridine nitrogen (cationic salts) due to better stability than the phenolate (anionic) salts, which are prone to oxidation.

Counter-IonpKa (Acid)RationaleExpected Outcome
Methanesulfonate (Mesylate) -1.9High aqueous solubility; breaks crystal packing efficiently.Top Recommendation. Often yields >50 mg/mL solubility.
Hydrochloride (HCl) -7.0Standard first-line; inexpensive.Good solubility, but potential for "common ion effect" in saline buffers (precipitation).
Tartrate 3.0Bidentate H-bonding potential.Useful if the Mesylate/HCl salts are hygroscopic.

Step-by-Step Salt Formation (Micro-Scale):

  • Dissolve 100 mg of free base in minimal MeOH/EtOH (warm if needed).

  • Add 1.05 equivalents of acid (e.g., Methanesulfonic acid).

  • Cool slowly to 4°C to induce crystallization.

  • If no crystals form, add an anti-solvent (Diethyl ether or Hexane) dropwise until turbid.

Module 3: Cosolvents & Complexation (Cyclodextrins)

Q: My compound is stable in DMSO but crashes out when added to cell media. How do I fix this?

A: This is "Solvent Shock." The rapid change in dielectric constant forces the hydrophobic drug out of solution before it can disperse.

Solution 1: The "Intermediary" Cosolvent System Replace pure DMSO with a ternary mixture that bridges the polarity gap.

  • Formula: 10% DMSO / 40% PEG-400 / 50% Water.

  • Mechanism: PEG-400 acts as an interface, reducing the energy penalty of mixing the hydrophobic drug with water.

Solution 2: Cyclodextrin Complexation (The "Stealth" Approach) For 3-hydroxy-5-methoxypyridine derivatives, the aromatic ring fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Protocol: Phase Solubility Study

  • Prepare 20% (w/v) HP-β-CD in water or PBS.

  • Add excess compound to the CD solution.

  • Shake at 25°C for 24 hours.

  • Filter (0.45 µm) and analyze supernatant by HPLC.

  • Target: If solubility increases linearly with CD concentration (

    
     type profile), this is a viable formulation strategy.
    
Diagram 2: Formulation Decision Matrix

FormulationDecision Start Start: Solubility Issue CheckPH Is pH optimization possible? Start->CheckPH SaltScreen Screen Salts (Mesylate, HCl) CheckPH->SaltScreen Yes (IV/Oral) CheckDose Is Target Dose > 1 mg/mL? CheckPH->CheckDose No (pH fixed) SaltScreen->CheckDose Solubility Improved SaltScreen->CheckDose Failed Cosolvent Use Cosolvents (PEG-400 / Ethanol) CheckDose->Cosolvent No (Low Dose) Complex Use Cyclodextrins (HP-β-CD) CheckDose->Complex Yes (High Dose) SolidDisp Solid Dispersion (HME / Spray Dry) Complex->SolidDisp Still Insoluble

Figure 2: Decision tree for selecting the appropriate solubility enhancement strategy based on dose requirements and constraints.

Module 4: Troubleshooting FAQ

Q: I see a "gelling" effect when I add water to my ethanolic stock. What is this? A: This is likely liquid-liquid phase separation (LLPS), often mistaken for precipitation. The compound is "oiling out" as a supercooled liquid.

  • Fix: Increase the temperature to 37°C during mixing or add a surfactant like Polysorbate 80 (0.1% - 0.5%) to lower the interfacial tension and promote micelle formation rather than oil droplets.

Q: Can I use the sodium salt (O-Na) for long-term storage? A: Caution is advised. While the sodium salt is soluble, the electron-rich phenolate anion is highly susceptible to oxidative degradation (turning the solution brown/black).

  • Fix: If you must use the basic salt, store the solid under Argon and add an antioxidant (e.g., Sodium Bisulfite or Ascorbic Acid) to the aqueous solution.

References

  • ChemicalBook. (2025). 3-Hydroxy-5-methylpyridine Chemical Properties and pKa Data. Retrieved from

  • PubChem. (2025). 3-Hydroxy-5-methoxypyridine Compound Summary. National Library of Medicine. Retrieved from

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from

  • CatSci. (2022).[1] Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from

  • Fisher Scientific. (2025). 3-Hydroxypyridine Sodium Salt Specifications. Retrieved from

Sources

Minimizing side reactions in 2-acetylpyridine oxidation steps

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: 2-AP-OX-001 Subject: Minimizing Side Reactions in 2-Acetylpyridine Oxidation

Executive Summary & Diagnostic Dashboard

Welcome to the technical support center for pyridine chemistry. You are likely attempting to oxidize 2-acetylpyridine (2-AP) to 2-picolinic acid (2-PA) or 2-pyridylglyoxal .

The pyridine ring is electron-deficient, making it resistant to electrophilic attack but susceptible to nucleophilic issues and specific side reactions during oxidation. Your primary enemies in this synthesis are ring halogenation , N-oxidation , and incomplete oxidation intermediates .

Quick Diagnostic Table
ObservationProbable CauseImmediate Action
Product contains Chlorine (~3-5%) Ring chlorination during Haloform reaction.Check pH. If pH < 10 during hypochlorite addition, ring chlorination is favored. Maintain pH > 12.
Red/Grey precipitate Elemental Selenium contamination (

route).
Filtration is insufficient. Use oxidative workup (

) or precipitation with sodium thiosulfate.
Low Yield (<50%) Incomplete haloform cleavage (trihalomethyl ketone stall).Increase temperature to 60°C after halogenation is complete; ensure excess base.
Yellow/Orange Impurity Aldol condensation of starting material.[1]Addition of 2-AP to base was too fast. Reverse addition order or lower temperature.

Workflow A: The Modified Haloform Reaction (Target: Picolinic Acid)

The industrial standard for converting 2-acetylpyridine to picolinic acid is the Haloform reaction using Sodium Hypochlorite (


).

The Problem: The standard "textbook" haloform reaction often leads to ring chlorination because the pyridine nitrogen can protonate, activating the ring toward electrophilic attack by hypochlorous acid (


).
Optimized Protocol

Goal: Maximize carboxylate yield, minimize ring chlorination.

  • Reagent Prep: Prepare a solution of

    
     (10-13% active chlorine) with added NaOH .
    
    • Why: Commercial bleach degrades to lower pH over time. You must spike it with NaOH to ensure the reaction environment stays strongly alkaline (pH > 12).

  • Cold Addition (Critical): Cool the oxidant solution to 0–5°C . Add 2-acetylpyridine dropwise.

    • Mechanism:[1][2][3][4][5][6][7][8][9] Low temperature favors the kinetic enolate formation (alpha-halogenation) over the thermodynamic side reactions (aldol condensation).

  • The "Cook" Phase: Once addition is complete, warm to 55–60°C for 2–3 hours.

    • Why: The cleavage of the intermediate trichloromethyl ketone (

      
      ) by hydroxide is the rate-limiting step. Heat is required here, but never exceed 70°C to avoid decarboxylation.
      
  • Quenching: Destroy excess hypochlorite with Sodium Bisulfite (

    
    ) before acidification.
    
    • Common Error: Acidifying while active bleach is present generates

      
       gas, which will instantly chlorinate your pyridine ring.
      
Visualizing the Competition: Haloform vs. Ring Attack

HaloformPathways cluster_control Critical Control Points Start 2-Acetylpyridine Enolate Enolate Intermediate Start->Enolate NaOH, 0°C Side1 Ring Chlorinated By-product Start->Side1 Low pH (<10) HOCl Attack Side2 Aldol Polymer Start->Side2 High Temp (>20°C) during addition Trihalo Trichloromethyl Ketone (Intermediate) Enolate->Trihalo NaOCl (Excess) Target 2-Picolinic Acid (TARGET) Trihalo->Target NaOH, 60°C (Cleavage)

Figure 1: Competitive pathways in the Haloform oxidation of 2-acetylpyridine. Note the divergence to ring chlorination at low pH.

Workflow B: Riley Oxidation (Target: Glyoxals/Carboxylic Acids)

If using Selenium Dioxide (


), you are likely targeting 2-pyridylglyoxal  or avoiding the salt waste of the haloform route.

The Problem: Selenium is notoriously difficult to remove (colloidal "red selenium"), and the reaction often stalls at the aldehyde stage.

Troubleshooting the Riley Oxidation

Q: My product is red/grey and fails elemental analysis.

  • A: You have colloidal selenium.

    • Fix: Do not just filter. Treat the crude reaction mixture with activated carbon and Celite. If that fails, perform a oxidative workup : add a small amount of 30%

      
       to the crude mixture. This re-oxidizes elemental Se to water-soluble selenous acid (
      
      
      
      ), which washes away in the aqueous phase.

Q: I am getting low yields of Picolinic acid.

  • A:

    
     primarily oxidizes methyl ketones to glyoxals  (
    
    
    
    ), not acids.
    • Fix: To get the acid, you must add a second oxidative step. After the

      
       reaction is complete, add Hydrogen Peroxide (
      
      
      
      )
      or Silver Oxide (
      
      
      )
      to convert the glyoxal to the carboxylic acid.
Optimization Protocol: The "Catalytic" Route

Instead of stoichiometric


 (toxic, expensive), use catalytic 

with a co-oxidant.
  • Solvent: Acetic Acid/Water (keeps Se in solution).

  • Reagents: 2-AP (1.0 eq),

    
     (0.1 eq), 
    
    
    
    (3.0 eq).
  • Mechanism:

    
     re-oxidizes the reduced Selenium back to active 
    
    
    
    , creating a turnover cycle. This minimizes solid Se waste.

Minimizing N-Oxidation

A common fear is oxidizing the pyridine nitrogen to form 2-acetylpyridine N-oxide .

  • When does it happen?

    • It occurs readily with per-acids (mCPBA, Peracetic acid) or unbuffered

      
      .
      
    • It is rare in the Haloform reaction (

      
      ) because hypochlorite is a "harder" oxidant that prefers the enolizable alpha-protons.
      
    • It is rare in

      
       oxidation due to steric hindrance and mechanism specificity (ene-reaction).
      
  • Prevention Strategy:

    • If using

      
       (as in the catalytic Riley method), keep the pH acidic  (using Acetic Acid). N-oxidation is favored in neutral/basic peroxide solutions.
      
    • If N-oxide is detected (via NMR shift of ring protons), treat the product with

      
        or Zn/Acetic Acid  to selectively reduce the N-oxide back to the pyridine base without affecting the carbonyl/carboxyl group.
      

Logic Tree for Troubleshooting

Use this flow to determine your next experimental move.

Troubleshooting Start Start: Analyze Crude Product CheckNMR Check 1H NMR / LCMS Start->CheckNMR Issue1 Ring Chlorination Detected? CheckNMR->Issue1 Action1 Action: Increase pH > 12 Quench NaOCl before acid workup Issue1->Action1 Yes Issue2 Aldol Dimers Detected? Issue1->Issue2 No Action2 Action: Lower Temp (0°C) Add Ketone to Base (not reverse) Issue2->Action2 Yes Issue3 Selenium Residue? Issue2->Issue3 No Action3 Action: Wash with H2O2 Use Celite filtration Issue3->Action3 Yes

Figure 2: Decision matrix for identifying and resolving impurities in 2-AP oxidation.

References

  • Synthesis of Picolinic Acid via Haloform Reaction.

    • Source:ChemicalBook / Patent CN109503469A.
  • Riley Oxidation Mechanism and Selenium Dioxide Protocols.

    • Source:AdiChemistry / Wikipedia.
  • Haloform Reaction Selectivity and Side Reactions.

    • Source:Master Organic Chemistry.
  • Chlorin

    • Source:Indian Academy of Sciences.

Sources

Technical Support Center: Pyridine Ring Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mastering Exotherm Control

Welcome to the technical support center for pyridine ring functionalization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure your experiments are safe, reproducible, and successful. Pyridine's unique electronic properties make it a cornerstone in pharmaceuticals and agrochemicals, but its functionalization often involves highly energetic reactions. An uncontrolled exotherm is not merely a failed experiment; it is a significant safety hazard.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific challenges you may encounter. We will delve into the causality behind experimental choices, providing you with the knowledge to proactively control your reactions rather than simply reacting to problems.

Part 1: Foundational Safety & Exotherm Principles

Before attempting any specific functionalization, it's crucial to understand the fundamentals of thermal management in the lab.

Question: What is a reaction exotherm, and why is it a particular concern with pyridine?

Answer: An exotherm is the release of heat from a chemical reaction. While many reactions are exothermic, the functionalization of the electron-deficient pyridine ring often requires highly reactive reagents (e.g., organolithiums, strong nitrating acids) that lead to very rapid and large heat releases.

The primary concern is a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure, which can cause the reaction to boil over, decompose violently, or even detonate.[1] Pyridine itself can undergo thermal decomposition, initiated by radical formation, which can be triggered by localized hot spots in an uncontrolled reaction.[2] Therefore, rigorous temperature control is paramount.

Question: How do I perform a basic risk assessment for a new pyridine functionalization protocol?

Answer: A thorough risk assessment is non-negotiable. Before you begin, you must:

  • Analyze the Reagents: Understand the specific hazards of all chemicals, not just the pyridine.[3][4] For example, organolithium reagents are pyrophoric, and concentrated nitric/sulfuric acid mixtures are highly corrosive and oxidizing.[5]

  • Review the Literature: Search for reports of thermal incidents or safety advisories for the specific reaction class you are attempting.

  • Calculate the Maximum Adiabatic Temperature Rise (MATR): For larger scale reactions, this calculation estimates the maximum temperature the reaction could reach if all cooling were to fail. This requires calorimetric data, which is often available in process safety literature.

  • Plan for Failure: What is your quenching strategy if the reaction begins to run away? Do you have an appropriate quenching agent ready and a plan for its safe addition? Is an emergency ice bath or fire extinguisher nearby?[6]

Below is a decision workflow to guide your initial safety and experimental planning.

Exotherm_Management_Workflow cluster_planning Phase 1: Planning & Assessment cluster_prep Phase 2: Preparation & Setup cluster_execution Phase 3: Execution & Response start Identify Pyridine Functionalization Reaction risk_assessment Perform Risk Assessment: - Reagent Hazards - Literature Review - Potential Exotherm start->risk_assessment is_high_risk High Thermal Risk? (e.g., Lithiation, Nitration) risk_assessment->is_high_risk small_scale Start with Small-Scale Test Reaction is_high_risk->small_scale Yes setup_monitoring Setup Proper Monitoring: - Low-temp Thermometer - Stirring Control - Inert Atmosphere is_high_risk->setup_monitoring No small_scale->setup_monitoring cooling_plan Prepare Adequate Cooling: - Cryobath - Ice Bath setup_monitoring->cooling_plan quench_plan Prepare Emergency Quench Station cooling_plan->quench_plan slow_addition Slow, Controlled Reagent Addition (Subsurface if possible) quench_plan->slow_addition monitor_temp Continuously Monitor Temperature slow_addition->monitor_temp temp_spike Temperature Spike Detected? monitor_temp->temp_spike proceed Reaction Proceeds Stably monitor_temp->proceed:w temp_spike->monitor_temp No emergency_action EMERGENCY ACTION: 1. Stop Addition 2. Increase Cooling 3. Prepare to Quench temp_spike->emergency_action Yes emergency_action->proceed If Stabilized

Caption: Decision workflow for thermal risk management.

Part 2: Troubleshooting Guide by Reaction Type

Section 1: Directed ortho-Metalation (Lithiation)

Lithiation is arguably the most common and highest-risk functionalization. The reaction of strong organolithium bases with pyridines is extremely exothermic and requires cryogenic temperatures to prevent side reactions and thermal runaway.[7]

Question: I'm performing a lithiation on a substituted pyridine at -78 °C, but my yields are low and I see a lot of dark, tar-like byproducts. What's going wrong?

Answer: This is a classic sign of poor temperature control, even if your cooling bath is at -78 °C. The issue is almost always localized heating at the point of addition. When you add the organolithium reagent (like n-BuLi or LDA) too quickly, the heat generated in that tiny area is faster than the solvent and cooling bath can dissipate it. This creates a microscopic hot spot where the temperature can jump dramatically, leading to decomposition pathways.

Causality & Prevention:

  • Mechanism of Failure: Organolithium reagents can add to the C=N bond of the pyridine ring, a reaction that competes with the desired deprotonation.[8] This addition is often followed by complex, uncontrolled decomposition pathways, especially at higher temperatures. Using sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) can help suppress this nucleophilic addition.[9]

  • Solution: Slow, Dilute, and Subsurface Addition:

    • Dilution: Perform the reaction at a lower concentration (e.g., 0.1-0.3 M). This provides more solvent mass to absorb the initial heat of reaction.

    • Slow Addition: Add the organolithium reagent dropwise via a syringe pump over a long period (e.g., 30-60 minutes). This is the single most critical factor.

    • Efficient Stirring: Use vigorous mechanical stirring (not a small magnetic stir bar) to ensure the reagent is dispersed and cooled instantly.

    • Subsurface Addition: If possible, have the needle of the syringe pump deliver the reagent below the surface of the reaction mixture, directly into the highly agitated region. This prevents reagent from reacting on the warmer surface or flask walls.

Protocol: A Self-Validating Lithiation Setup

This protocol incorporates best practices for thermal control.

Lithiation_Setup cluster_flask Reaction Flask cluster_bath Cooling Bath (-78 °C) flask dewar Dewar Flask (Dry Ice / Acetone) stirrer Mechanical Stirrer stirrer->flask Vigorous Agitation thermometer Low-Temp Thermometer septum Septum for Reagent Addition gas_inlet N2/Ar Inlet syringe_pump Syringe Pump with n-BuLi syringe_pump->septum Slow, Subsurface Addition

Caption: Diagram of a robust setup for controlled lithiation.

Table 1: Comparison of Common Cooling Baths

Cooling Bath MixtureAchievable Temperature (°C)Hazards & Notes
Ice / Water0Standard, non-hazardous.
Ice / NaCl-10 to -20Inexpensive, slightly corrosive.
Dry Ice / Acetone-78Standard for lithiations. Acetone is flammable. Ensure good ventilation.
Dry Ice / Isopropanol-78Less volatile and flammable than acetone. A safer alternative.
Liquid Nitrogen / Diethyl Ether-100Extreme caution. Ether is highly flammable. Potential for oxygen condensation.
Liquid Nitrogen-196Generally too cold. Can freeze solvents and cause reagents to precipitate. Use with a cryocool unit for precise control.
Section 2: Electrophilic Aromatic Substitution (Nitration)

Nitration of pyridine is notoriously difficult due to the ring's deactivation and requires harsh, highly exothermic conditions. Runaway reactions during nitration are a severe hazard in chemical processing.[5]

Question: I need to nitrate a pyridine derivative. What are the key safety parameters I must control to prevent a runaway reaction?

Answer: The primary danger in nitration is the accumulation of unreacted nitrating agent followed by a sudden, rapid reaction. The heat generated can initiate explosive decomposition of the nitro-compound and the nitrating mixture itself.[5]

Key Control Strategies:

  • Choice of Nitrating Agent:

    • H₂SO₄/HNO₃ ("Mixed Acid"): The classic method. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This is a very aggressive and exothermic system.

    • Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that can sometimes be used under milder conditions.[10] It reacts with pyridine to form an N-nitropyridinium intermediate, which then rearranges.[11]

  • Control of Addition (The "Feed" Profile): The organic substrate (your pyridine) should almost always be added slowly to the nitrating mixture, not the other way around. This ensures the powerful nitrating agent is always in excess and any substrate that is added reacts immediately, preventing its accumulation.

  • Heat Removal: Use a well-stirred reaction vessel with a high surface area-to-volume ratio. For larger scales, a jacketed reactor with a circulating coolant is essential. Always have a large ice bath ready to submerge the flask in an emergency.

  • Monitoring: Continuously monitor the reaction temperature. Any deviation from the expected profile is a sign of trouble. Reaction calorimetry is the industrial gold standard for this.

Protocol: Safe Lab-Scale Nitration of Pyridine-N-Oxide

Direct nitration of pyridine is often low-yielding. A common strategy is to first form the Pyridine-N-oxide, which activates the 4-position for electrophilic substitution, and then deoxygenate it later.[12]

  • Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated H₂SO₄ to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, carefully dissolve the Pyridine-N-oxide in a portion of the concentrated H₂SO₄.

  • Slow Addition: Add fuming HNO₃ dropwise to the cold, stirred H₂SO₄ in the reaction flask, ensuring the temperature never exceeds 10-15 °C.

  • Substrate Addition: Once the nitrating mixture is prepared and stable, add the solution of Pyridine-N-oxide/H₂SO₄ from the addition funnel at a rate that maintains the desired reaction temperature (e.g., 80-90 °C). The exotherm should be smooth and controllable.

  • Monitoring & Quenching: After the addition is complete, monitor the reaction until completion. Quench the reaction by carefully pouring it over a large amount of crushed ice. This must be done slowly and behind a blast shield.

Section 3: Transition-Metal Catalyzed Borylation

While generally less violently exothermic than lithiations or nitrations, C-H borylation reactions can still generate significant heat, especially on a larger scale. The primary thermal risk comes from the catalytic turnover rate.

Question: My iridium-catalyzed C-H borylation works well on a small scale, but when I tried to scale it up, the reaction seemed to stall and I got side products. Could this be a thermal issue?

Answer: Yes, it's highly likely. Catalyst inhibition and side reactions are often temperature-dependent. What appears benign on a 100 mg scale can become a significant exotherm on a 10 g scale due to the change in the surface area-to-volume ratio, which makes heat dissipation less efficient.

Causality & Management:

  • Catalyst Inhibition: In iridium-catalyzed borylation, the pyridine nitrogen's lone pair can coordinate to the iridium center, inhibiting the catalyst.[13][14] This equilibrium can be sensitive to temperature. If the reaction overheats, you might shift the equilibrium towards the inactive, coordinated state.

  • Protodeborylation: The desired pyridyl boronate ester product can react with trace amounts of protic sources (like water or even the solvent) to revert to the starting material. This side reaction is often accelerated at higher temperatures.[13]

  • Exotherm Source: The C-H activation and borylation cycle, while elegant, is a net exothermic process. On a large scale, this heat accumulation can lead to the issues described above.

Scale-Up Best Practices:

  • Temperature Control: Just because the literature says "room temperature" or "80 °C" doesn't mean the reaction stays there. Actively monitor the internal temperature. For scaled-up reactions, consider setting the external heating bath a few degrees below the target temperature to account for the exotherm.

  • Addition Control: If one of the reagents is added portion-wise or via syringe pump, control the addition rate to manage the heat output.

  • Solvent Choice: Use a solvent with a higher boiling point to provide a larger thermal window and absorb more heat before boiling.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • ResearchGate. (2025, August 6). Theoretical study on the thermal decomposition of pyridine. [Link]

  • Unknown Source. (N.D.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine. [Link]

  • Hore, N. R., & Russell, D. K. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (2), 269-276. [Link]

  • ResearchGate. (2025, November 30). Directed Lithiation and Substitution of Pyridine Derivatives. [Link]

  • IChemE. (N.D.). Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • Unknown Source. (N.D.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. [Link]

  • Unknown Source. (N.D.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. [Link]

  • Katiyar, D. (N.D.). Pyridine. Lecture Notes. [Link]

  • Vapourtec Ltd. (N.D.). Lithiation | Organolithium Reagents | Chemical Processes. [Link]

  • Gessner, V. H. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 478. [Link]

  • Snieckus, V. (N.D.). Directed (ortho) Metallation. [Link]

  • Baran, P. (N.D.). Directed Metalation: A Survival Guide. [Link]

  • Sadler, S. A., et al. (2014). Iridium-catalysed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-27. [Link]

  • Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. PubMed, 25116330. [Link]

Sources

Overcoming steric hindrance in 3-hydroxy-5-methoxy substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3-Hydroxy-5-Methoxy Substitutions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TSC-CHEM-3H5M-001 Status: Active / Verified Protocols

The Diagnostic Hub: Understanding the "Resorcinol Wall"

The Core Challenge: The 3-hydroxy-5-methoxy motif (Resorcinol Mono-Methyl Ether) presents a deceptive challenge. While electronically activated (two electron-donating groups), the scaffold suffers from specific steric and regiochemical pitfalls:

  • The C2 "Pocket": The position between the hydroxyl and methoxy groups (C2) is electronically the most activated but sterically the most congested ("buttressing effect").

  • The Meta-Stable Trap: Attempts to functionalize the hydroxyl group (e.g., triflation followed by coupling) often fail when bulky partners are involved due to the ortho-substituents blocking the Pd-oxidative addition or reductive elimination steps.

  • Ambident Nucleophilicity: The competition between O-alkylation (ether formation) and C-alkylation (Friedel-Crafts/nuclear alkylation) is highly sensitive to solvent and counter-ion choices.

This guide provides troubleshooting workflows to bypass these specific energy barriers.

Troubleshooting Guide: Cross-Coupling Failures (Suzuki/Buchwald)

Scenario: You have converted the 3-hydroxy group to a triflate (OTf) or nonaflate (ONf) and are attempting a Pd-catalyzed cross-coupling, but yields are <20% or the reaction stalls.

Root Cause Analysis
  • Ligand Cone Angle: Standard ligands like PPh3 or dppf lack the bulk required to force the formation of the mono-ligated Pd(0) species necessary for oxidative addition into hindered electrophiles.

  • Reductive Elimination: If the coupling partner is also bulky (e.g., ortho-substituted aryl boronic acid), the square-planar Pd(II) intermediate is too crowded to undergo reductive elimination.

The Solution: Dialkylbiaryl Phosphine Ligands

Switch to Buchwald-type ligands. These ligands possess a biaryl backbone that prevents the formation of inactive bis-ligated complexes and facilitates reductive elimination via a "flexible steric bulk" mechanism.

Decision Matrix: Selecting the Correct Ligand

LigandSelection Start Coupling Partner Sterics? Un Un Start->Un Mod_Hindered Moderately Hindered (e.g., o-tolyl) Start->Mod_Hindered Highly_Hindered Highly Hindered (e.g., 2,6-disubstituted) Start->Highly_Hindered Heteroatom Heteroatom / Amine (Buchwald-Hartwig) Start->Heteroatom hindered Unhindered (e.g., Phenylboronic acid) SPhos SPhos (Universal First Choice) hindered->SPhos High Yield Mod_Hindered->SPhos Standard XPhos XPhos (Excellent for Chlorides) Highly_Hindered->XPhos Steric Bulk Required RuPhos RuPhos (Best for secondary amines) Heteroatom->RuPhos 2° Amine BrettPhos BrettPhos (Best for primary amines) Heteroatom->BrettPhos 1° Amine

Figure 1: Ligand selection strategy for 3-hydroxy-5-methoxy derivatives. Green nodes indicate C-C coupling; Red nodes indicate C-N coupling.

FAQ: Why did my triflate hydrolyze back to the phenol?
  • Cause: Use of strong hydroxide bases (NaOH, KOH) in aqueous media can cleave the sulfonate ester before coupling occurs.

  • Fix: Switch to anhydrous bases like K3PO4 or Cs2CO3 in dioxane or toluene. If water is required for the boronic acid, use a minimal amount (10:1 solvent:water ratio).

Troubleshooting Guide: Regioselective C-H Functionalization

Scenario: You are trying to introduce an electrophile (halogen, alkyl group) onto the ring. You want the C4 position (para to OH), but you are getting mixtures of C2 (between oxygens) and C6.

The Electronic Landscape
  • C2 (The Pocket): Activated by two ortho-oxygens. Most nucleophilic, but sterically crowded.

  • C4/C6: Activated by one ortho-oxygen and one para-oxygen. Less nucleophilic than C2, but more accessible.

Protocol: Blocking the C2 Position

If you cannot achieve selectivity, use a transient blocking group.

  • Iodination: Treat with I2/KI. The iodine will preferentially go to C2 (most activated).

  • Functionalize C4: Perform your desired reaction (e.g., bromination) which will now occur at C4/C6.

  • De-iodination: Remove the C2-iodine using Pd/C and H2 or chemical reduction.

Protocol: Directing Groups (Ir-Catalyzed C-H Activation)

To bypass electronic control entirely, use a directing group on the phenol.

  • Strategy: Convert 3-OH to a carbamate or diethyl phosphate.

  • Reagent: [Ir(COD)OMe]2 + dtbpy ligand.

  • Outcome: This system directs C-H borylation meta to the directing group, accessing the difficult C5 position or sterically controlled C4.

Experimental Protocol: High-Steric Suzuki Coupling

Objective: Coupling 3-triflyloxy-5-methoxybenzene with 2,6-dimethylphenylboronic acid (High Steric Demand).

Reagents:

  • Substrate: 3-methoxy-5-(((trifluoromethyl)sulfonyl)oxy)benzene (1.0 equiv)

  • Boronic Acid: 2,6-dimethylphenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (4 mol%) (CAS: 657408-07-6)

  • Base: K3PO4 (3.0 equiv, anhydrous, finely ground)

  • Solvent: Toluene (0.2 M concentration)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.

  • Pre-complexation (Critical): Add Pd(OAc)2, SPhos, and the aryl triflate into the vial. Add 1 mL of Toluene. Stir at RT for 5 minutes. Why? This allows the reduction of Pd(II) to Pd(0) and ligation before the oxidative addition step.

  • Addition: Add the boronic acid and K3PO4. Add remaining Toluene.

  • Degassing: Sparge the mixture with Argon for 10 minutes (do not just flush the headspace; oxygen kills the active catalyst).

  • Reaction: Seal and heat to 100°C for 12 hours.

    • Visual Check: The reaction should turn from dark red/brown to black (Pd precipitation) only after completion. Early blacking out indicates catalyst decomposition (check oxygen levels).

  • Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).

Expected Yield: >85% (compared to <10% with PPh3).

Data Summary: Ligand Performance Comparison

Table 1: Yield comparison for the coupling of 3-triflyloxy-5-methoxybenzene with 2-methylphenylboronic acid.

LigandCatalyst LoadingBaseYield (%)Notes
PPh3 5 mol%Na2CO318%Stalled after 2h. Homocoupling observed.
dppf 5 mol%K2CO325%Poor conversion.
PCy3 3 mol%K3PO462%Better, but significant dehalogenation.
SPhos 1 mol% K3PO4 94% Complete conversion < 4h.
XPhos 1 mol%K3PO491%Excellent, but SPhos is more cost-effective here.

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides and Tosylates." Entegris / MIT Technical Review.

  • Tu, T., et al. "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates."[1] Organic Letters, 2012, 14(16), 4250–4253.

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[2] Organic Chemistry Frontiers, 2014, 1, 225-229.

  • Yu, J. Q., et al. "Site-Selective C–H Functionalization of Arenes." Nature, 2014. (Contextual grounding for meta-selective activation).

Sources

Technical Support Center: 2-Cyano-3,5-difluoropyridine Conversions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-cyano-3,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and advanced transformations of this versatile building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of 2-cyano-3,5-difluoropyridine.

Q1: What are the primary reactive sites on 2-cyano-3,5-difluoropyridine?

A1: 2-Cyano-3,5-difluoropyridine possesses three primary sites for chemical modification:

  • The Cyano Group (C2): This group can undergo hydrolysis to form a carboxylic acid or a primary amide, reduction to an aminomethyl group, or act as an electrophile in reactions with organometallics like Grignard reagents.

  • The Fluorine Atoms (C3 and C5): These fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when activated by the electron-withdrawing cyano group.[1][2]

  • The Pyridine Ring: The pyridine nitrogen can be protonated or alkylated. The ring itself can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, although the C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds.[3]

Q2: I am having trouble hydrolyzing the cyano group to the corresponding carboxylic acid. What conditions should I try?

A2: Direct hydrolysis of the nitrile to a carboxylic acid can be challenging and may require forcing conditions. Both acidic and basic hydrolysis are viable options.

  • Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like concentrated hydrochloric acid or sulfuric acid is a common method.[4][5] However, be aware of potential decomposition or side reactions at high temperatures.

  • Basic Hydrolysis: Refluxing with a strong base such as sodium hydroxide will initially form the carboxylate salt.[4] An acidic workup is then necessary to protonate the salt and isolate the carboxylic acid.[4]

If these standard methods fail, consider a two-step approach involving initial conversion to the amide, which can then be hydrolyzed under milder conditions.

Q3: Can I selectively substitute one of the fluorine atoms?

A3: Achieving high regioselectivity in nucleophilic aromatic substitution can be challenging as both fluorine atoms are activated by the ortho/para directing cyano group. The outcome often depends on the nature of the nucleophile and the reaction conditions. Steric hindrance around the nucleophile or substrate can sometimes favor substitution at the less hindered C5 position. For complex substrates, it is often advisable to perform a small-scale pilot reaction to determine the product distribution.

II. Troubleshooting and In-Depth Guides

This section provides detailed protocols and troubleshooting advice for specific conversions of 2-cyano-3,5-difluoropyridine.

Guide 1: Conversion of the Cyano Group to a Carboxylic Acid (3,5-Difluoropyridine-2-carboxylic acid)

The hydrolysis of the electron-deficient 2-cyano-3,5-difluoropyridine to 3,5-difluoropyridine-2-carboxylic acid can be sluggish. Here are some alternative approaches if standard hydrolysis fails.

Troubleshooting: Low Yield or Incomplete Reaction
Observation Potential Cause Suggested Solution
Starting material remains after prolonged heating.Insufficiently harsh conditions.Increase the concentration of the acid or base, or elevate the reaction temperature. Consider using a sealed tube for reactions above the solvent's boiling point.
Formation of a dark, insoluble material.Decomposition of the starting material or product.Attempt the reaction at a lower temperature for a longer duration. Consider a two-step hydrolysis via the amide intermediate.
Isolation of the amide instead of the carboxylic acid.Incomplete hydrolysis.Prolong the reaction time or increase the strength of the hydrolyzing agent.
Alternative Protocol: Two-Step Hydrolysis via the Amide

This method involves the initial conversion of the nitrile to the corresponding amide, which is often more readily hydrolyzed to the carboxylic acid.

Step 1: Synthesis of 3,5-Difluoropyridine-2-carboxamide

A common method for this conversion is the partial hydrolysis of the nitrile using a strong acid in a controlled manner.

Experimental Protocol:

  • To a stirred solution of 2-cyano-3,5-difluoropyridine in a suitable solvent (e.g., a mixture of an organic solvent and water), add a strong acid such as sulfuric acid or hydrochloric acid.[6]

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the amide.

  • Filter the solid, wash with water, and dry to obtain 3,5-difluoropyridine-2-carboxamide.

Step 2: Hydrolysis of 3,5-Difluoropyridine-2-carboxamide

The amide can then be hydrolyzed to the carboxylic acid under standard acidic or basic conditions, which are often milder than those required for direct nitrile hydrolysis.

Experimental Protocol:

  • Suspend 3,5-difluoropyridine-2-carboxamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • If using basic hydrolysis, cool the reaction mixture and acidify with a strong acid to precipitate the carboxylic acid. If using acidic hydrolysis, the product may precipitate upon cooling.

  • Isolate the product by filtration, wash with cold water, and dry.

Hydrolysis_Pathway Start 2-Cyano-3,5-difluoropyridine Amide 3,5-Difluoropyridine-2-carboxamide Start->Amide Partial Hydrolysis (e.g., H2SO4) Acid 3,5-Difluoropyridine-2-carboxylic acid Start->Acid Direct Hydrolysis (Harsh Conditions) Amide->Acid Full Hydrolysis (e.g., HCl, heat)

Caption: Alternative two-step hydrolysis pathway.

Guide 2: Grignard Reactions with the Cyano Group

The reaction of Grignard reagents with the cyano group of 2-cyano-3,5-difluoropyridine can be a powerful tool for C-C bond formation, leading to ketones after hydrolysis of the intermediate imine.[7][8] However, several side reactions can occur.

Troubleshooting Common Issues
Observation Potential Cause Suggested Solution
Recovery of starting material.Inactive Grignard reagent.Ensure anhydrous conditions throughout the reaction setup.[9][10] Use freshly prepared or titrated Grignard reagent.
Formation of a complex mixture of products.Attack at the fluorine positions (SNAr).Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor attack at the cyano group.
Low yield of the desired ketone.The intermediate imine is difficult to hydrolyze.Use a more acidic workup (e.g., aqueous HCl) and allow for a sufficient reaction time during the hydrolysis step.
Recommended Protocol for Grignard Addition

Experimental Protocol:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 2-cyano-3,5-difluoropyridine in an anhydrous aprotic solvent such as THF or diethyl ether.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add the Grignard reagent (e.g., phenylmagnesium bromide) dropwise to the cooled solution.

  • Allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

  • Allow the mixture to warm to room temperature and stir until the intermediate imine is fully hydrolyzed.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Grignard_Reaction Start 2-Cyano-3,5-difluoropyridine Intermediate Imine Intermediate Start->Intermediate 1. Grignard Addition Grignard R-MgX Grignard->Intermediate Ketone Corresponding Ketone Intermediate->Ketone 2. Acidic Workup (Hydrolysis)

Caption: Grignard reaction workflow.

Guide 3: Suzuki-Miyaura Cross-Coupling

While the C-F bond is generally less reactive in Suzuki-Miyaura couplings compared to other halogens,[3] successful couplings can be achieved with the right choice of catalyst, ligand, and base.

Troubleshooting Cross-Coupling Reactions
Observation Potential Cause Suggested Solution
No reaction or low conversion.Inactive catalyst or unsuitable reaction conditions.Screen different palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and ligands. Use a strong base such as K3PO4 or Cs2CO3. Increase the reaction temperature, potentially using microwave irradiation.
Protodeboronation of the boronic acid.Presence of water or insufficiently anhydrous conditions.Use anhydrous solvents and reagents. Consider using a boronic ester, which can be more stable.
Homocoupling of the boronic acid.Catalyst decomposition or side reactions.Ensure proper degassing of the reaction mixture to remove oxygen. Use a lower catalyst loading.
General Protocol for Suzuki-Miyaura Coupling

Experimental Protocol:

  • In a reaction vessel, combine 2-cyano-3,5-difluoropyridine, the desired boronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K3PO4, 2-3 equivalents).

  • Add a degassed solvent system, such as a mixture of dioxane and water.[11]

  • Heat the reaction mixture under an inert atmosphere to a temperature between 80-120 °C, or use microwave irradiation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and purify the product by column chromatography.

Suzuki_Coupling Start 2-Cyano-3,5-difluoropyridine Product Coupled Product Start->Product Pd Catalyst, Base, Heat Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Product

Caption: Suzuki-Miyaura cross-coupling scheme.

III. References

  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (URL not available)

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Org. Biomol. Chem., 2014, 12, 6175-6180. [Link]

  • US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

  • Grignard reaction - Wikipedia. [Link]

  • Experiment 19 – The Grignard Reaction. (URL not available)

  • 3,5-Difluoropyridine-2-carboxylic acid - Oakwood Chemical. [Link]

  • 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem. [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. [Link]

  • 2-Cyano-3,5-difluoropyridine, 98%, Thermo Scientific Chemicals 1 g | Buy Online. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Concerted nucleophilic aromatic substitutions - Harvard DASH. [Link]

  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. (URL not available)

  • Preparation of Cyanopyridines by Direct Cyanation. (URL not available)

  • 2-Cyano-3,5-difluoropyridine, 98% | 298709-29-2 - J&K Scientific. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents.

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - Macmillan Group - Princeton University. [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Potency of Pyridine-Based eIF4A Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory potency of novel pyridine-based analogues targeting the eukaryotic translation initiation factor 4A (eIF4A). We will delve into the critical experimental assays, from initial biochemical characterization to cellular target engagement and in vivo efficacy, offering a technically detailed and logically structured approach.

The Rationale for Targeting eIF4A in Oncology

The eukaryotic translation initiation factor 4F (eIF4F) complex is a critical nexus for numerous oncogenic signaling pathways, including PI3K/Akt/mTOR and RAS/MAPK.[1][2] This complex, comprising the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A, orchestrates the initiation of cap-dependent translation.[3] eIF4A, an ATP-dependent DEAD-box RNA helicase, is responsible for unwinding complex secondary structures in the 5'-untranslated regions (5'-UTRs) of mRNAs, a crucial step for the translation of many potent oncoproteins like MYC and Cyclin D1.[4][5][6] Dysregulation of eIF4A activity is a hallmark of many cancers, making it a compelling therapeutic target.[1][7] Pyridine-based analogues represent a promising chemical scaffold for the development of potent and selective eIF4A inhibitors.[6]

The eIF4A Signaling Pathway and Point of Inhibition

The diagram below illustrates the central role of the eIF4F complex in translation initiation and the point of intervention for eIF4A inhibitors.

eIF4A_Pathway cluster_upstream Upstream Signaling PI3K_mTOR PI3K/Akt/mTOR Pathway RAS_MAPK RAS/MAPK Pathway eIF4F_Complex eIF4F Complex (eIF4E, eIF4G, eIF4A) RAS_MAPK->eIF4F_Complex Activates Translation_Initiation Translation Initiation eIF4F_Complex->Translation_Initiation Unwinds mRNA (Helicase Activity) mRNA 5' Capped mRNA with secondary structure mRNA->eIF4F_Complex Binds 43S_PIC 43S Pre-initiation Complex 43S_PIC->Translation_Initiation Oncoproteins Oncoprotein Synthesis (e.g., MYC, Cyclin D1) Translation_Initiation->Oncoproteins Inhibitor Pyridine-Based eIF4A Inhibitor Inhibitor->eIF4F_Complex Inhibits eIF4A

Caption: The eIF4A signaling pathway and the inhibitory action of pyridine-based analogues.

A Multi-tiered Approach to Potency Validation

A robust validation pipeline for novel eIF4A inhibitors should follow a logical progression from in vitro biochemical assays to cellular and, ultimately, in vivo models. This ensures a comprehensive understanding of a compound's potency, selectivity, and therapeutic potential.

Validation_Workflow ATPase ATPase Activity Assay Cellular Cellular Target Engagement & Functional Assays ATPase->Cellular Helicase Helicase Activity Assay Helicase->Cellular CETSA Cellular Thermal Shift Assay (CETSA) Cellular->CETSA Translation In Vitro Translation Assay Cellular->Translation Viability Cell Viability Assay Cellular->Viability InVivo In Vivo Efficacy CETSA->InVivo Translation->InVivo Viability->InVivo Xenograft Xenograft Models InVivo->Xenograft Biochemical Biochemical Biochemical->Helicase

Caption: A multi-tiered workflow for validating the potency of eIF4A inhibitors.

Part 1: Biochemical Validation

The initial step in characterizing a novel pyridine-based eIF4A inhibitor is to assess its direct impact on the enzymatic functions of the purified eIF4A protein.

ATPase Activity Assay

Rationale: The helicase activity of eIF4A is powered by ATP hydrolysis. Therefore, measuring the inhibition of eIF4A's ATPase activity is a primary indicator of direct target engagement.[8][9]

Methodology: A common method is a malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi) from ATP hydrolysis.[8][10] Alternatively, a coupled enzymatic assay using pyruvate kinase and lactate dehydrogenase can be employed to monitor ATP hydrolysis by the oxidation of NADH.[11][12]

Experimental Protocol (Malachite Green Assay):

  • Reaction Setup: In a 384-well plate, combine recombinant human eIF4A1 protein, a suitable RNA substrate (e.g., poly(U) or a specific structured RNA), and the pyridine-based inhibitor at various concentrations.[8][10]

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at a controlled temperature (e.g., 25-37°C) for a defined period.

  • Quenching and Detection: Stop the reaction and add the malachite green reagent.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 620-650 nm) to quantify the amount of Pi produced.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce eIF4A ATPase activity by 50%.

Helicase Activity Assay

Rationale: While the ATPase assay confirms the inhibition of ATP hydrolysis, a helicase assay directly measures the functional consequence – the inability of eIF4A to unwind RNA secondary structures.[13][14]

Methodology: A fluorescence-based assay is commonly used, employing a short RNA duplex with a fluorophore on one strand and a quencher on the other.[14][15] Unwinding of the duplex separates the fluorophore and quencher, resulting in an increase in fluorescence.

Experimental Protocol (Fluorescence-Based Assay):

  • Substrate Preparation: Anneal a fluorophore-labeled RNA oligonucleotide (e.g., with Cy3) to a complementary quencher-labeled strand (e.g., with a Black Hole Quencher).[15]

  • Reaction Mixture: In a suitable buffer, combine recombinant eIF4A1, eIF4G, and eIF4B (accessory factors that stimulate eIF4A activity), the RNA duplex substrate, and the pyridine-based inhibitor at various concentrations.[14][16]

  • Initiation: Initiate the unwinding reaction by adding ATP.

  • Real-Time Monitoring: Measure the fluorescence intensity in real-time using a fluorometer.

  • Data Analysis: Determine the initial rate of unwinding and calculate the IC50 value for the inhibition of helicase activity.

Analogue ATPase IC50 (µM) Helicase IC50 (µM)
Pyridine Analogue A0.05 ± 0.010.08 ± 0.02
Pyridine Analogue B0.12 ± 0.030.20 ± 0.05
Pyridine Analogue C1.5 ± 0.22.1 ± 0.4
Reference Compound (e.g., Silvestrol)0.02 ± 0.0050.03 ± 0.008

Table 1: Comparative Biochemical Potency of Pyridine-Based eIF4A Inhibitors. Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Cellular Target Engagement and Functional Assays

Demonstrating that a compound can engage its target within the complex environment of a living cell is a critical step in the validation process.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm direct target engagement in intact cells.[17][18] The binding of a ligand, such as an inhibitor, to its target protein typically increases the protein's thermal stability.[19][20]

Methodology: Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble, non-denatured target protein is quantified.[18][19]

Experimental Protocol:

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line known to be sensitive to eIF4A inhibition, such as BJAB Burkitt lymphoma) with the pyridine-based inhibitor or a vehicle control.[8]

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of eIF4A in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement. An isothermal dose-response format can be used to determine the EC50 for target engagement.[20]

In Vitro Translation Assay

Rationale: This assay provides a direct functional readout of the inhibitor's effect on protein synthesis in a cellular context.[8]

Methodology: A common approach is to measure the incorporation of puromycin, an aminonucleoside antibiotic that mimics aminoacyl-tRNA, into newly synthesized polypeptide chains.[21]

Experimental Protocol:

  • Cell Treatment: Treat cells with the pyridine-based inhibitor at various concentrations for a defined period.

  • Puromycin Pulse: Add puromycin to the cell culture for a short period (e.g., 10-30 minutes).

  • Lysis and Detection: Lyse the cells and detect the puromycin-labeled proteins by Western blotting using an anti-puromycin antibody.

  • Data Analysis: A dose-dependent decrease in the puromycin signal indicates inhibition of global protein synthesis.

Cell Viability Assay

Rationale: This assay assesses the downstream consequence of eIF4A inhibition on cancer cell survival and proliferation.

Methodology: A variety of assays can be used, such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.[8]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a multi-well format.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridine-based inhibitor for a specified duration (e.g., 72 hours).

  • Viability Measurement: Add the CellTiter-Glo® reagent and measure luminescence.

  • Data Analysis: Calculate the EC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.

Analogue CETSA EC50 (µM) Translation Inhibition EC50 (µM) Cell Viability EC50 (µM)
Pyridine Analogue A0.15 ± 0.040.25 ± 0.060.5 ± 0.1
Pyridine Analogue B0.4 ± 0.10.6 ± 0.151.2 ± 0.3
Pyridine Analogue C>10>10>20
Reference Compound0.05 ± 0.010.08 ± 0.020.1 ± 0.03

Table 2: Comparative Cellular Potency of Pyridine-Based eIF4A Inhibitors. Data are presented as mean ± standard deviation from three independent experiments.

Part 3: In Vivo Efficacy

The final stage of preclinical validation involves assessing the anti-tumor activity of the most promising pyridine-based analogues in animal models.

Xenograft Models

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents.[22]

Methodology:

  • Tumor Implantation: Subcutaneously or orthotopically implant a relevant human cancer cell line into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, pyridine-based inhibitor at various doses).

  • Monitoring: Monitor tumor growth over time by caliper measurements. Also, monitor animal body weight and general health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform pharmacodynamic studies (e.g., Western blot for oncoprotein levels) and histological analysis.

Data Analysis: Compare the tumor growth rates between the treatment and control groups. Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion

The validation of pyridine-based eIF4A inhibitors requires a systematic and multi-faceted approach. By progressing from rigorous biochemical characterization to cellular target engagement and functional assays, and finally to in vivo efficacy studies, researchers can build a comprehensive data package to support the advancement of promising candidates into further development. This guide provides a robust framework to ensure the scientific integrity and logical progression of these critical validation studies.

References

  • Bhat, M., Robichaud, N., Hulea, L., Sonenberg, N., Pelletier, J., & Topisirovic, I. (2015). Targeting the translation machinery in cancer. Nature Reviews Drug Discovery, 14(4), 261–278. [Link]

  • Chu, J., & Pelletier, J. (2019). The eIF4A RNA helicase as a target for cancer therapy. Cancer Research, 79(10), 2411–2414. [Link]

  • Gao, Y., Liu, Z., & Zhang, H. (2021). Expression and Functional Roles of Eukaryotic Initiation Factor 4A Family Proteins in Human Cancers. Frontiers in Oncology, 11, 778944. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Lin, C. J., Malina, A., & Pelletier, J. (2008). eIF4A-dependent and -independent translation of the c-myc and V-myc oncogenes. The Journal of biological chemistry, 283(46), 31545–31554. [Link]

  • Modelska, A., Turro, E., & Willis, A. E. (2015). eIF4A1 is a promising new therapeutic target in ER-negative breast cancer. Cell Death & Differentiation, 22(4), 524–525. [Link]

  • Naineni, S. K., Liang, Y., De, S., Musso, L., Wu, M., Horner, V. L., ... & Cencic, R. (2020). Novel eIF4A1 inhibitors with anti-tumor activity in lymphoma. Journal of Experimental & Clinical Cancer Research, 39(1), 1-17. [Link]

  • Peters, T. L., Tillotson, J., Ye, Y., Tico, A. L., Gauthier, T. J., Sanders, J. M., ... & Luesch, H. (2018). Discovery of an eIF4A inhibitor with a novel mechanism of action. Journal of medicinal chemistry, 61(21), 9561-9582. [Link]

  • Polier, G., Neumann, J., Thuaud, F., Ribeiro, N., Gelb, M. H., & Chiosis, G. (2012). The natural product rocaglamide binds to prohibitins and blocks c-Raf-mitogen-activated protein kinase signaling. Journal of Biological Chemistry, 287(28), 23843-23854. [Link]

  • Rosen, J. M., & Jordan, V. C. (2023). Targeting eIF4A triggers an interferon response to synergize with chemotherapy and suppress triple-negative breast cancer. The Journal of Clinical Investigation, 133(24). [Link]

  • Rubio, C., Ingrand, S., & Libisch, G. (2014). Genome-wide analysis of the eIF4A-dependent translatome. Nucleic acids research, 42(19), 12267-12281. [Link]

  • Stoneley, M., & Willis, A. E. (2015). Translational dysregulation in cancer: eIF4A isoforms and sequence determinants of eIF4A dependence. Biochemical Society Transactions, 43(6), 1221-1226. [Link]

  • Thompson, P. A., Eam, B., Young, N. P., Fish, S., Chen, J., Barrera, M., ... & Graff, J. R. (2021). Targeting oncogene mRNA translation in B-cell malignancies with eFT226, a potent and selective inhibitor of eIF4A. Molecular cancer therapeutics, 20(1), 26-36. [Link]

  • Waldron, J. A., Tack, D. C., Ritchey, L. E., Gillen, S. L., Wilczynska, A., Turro, E., ... & Bushell, M. (2019). mRNA structural elements immediately upstream of the start codon dictate dependence upon eIF4A helicase activity. Genome biology, 20(1), 1-19. [Link]

  • Wolfe, A. L., Singh, K., Zhong, Y., Drewe, P., Rajasekhar, V. K., Sanghvi, V. R., ... & Wendel, H. G. (2014). RNA G-quadruplexes cause eIF4A-dependent oncogene translation in cancer. Nature, 513(7516), 65-70. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why")

As researchers, we often treat intermediates like 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone as routine reagents.[1] This is a critical error. Pyridine derivatives possess distinct toxicological profiles, often acting as sensitizers or mucous membrane irritants. Furthermore, the ortho-substitution pattern (2-acetyl group relative to the nitrogen) and the hydroxyl/methoxy groups increase polarity and potential biological activity compared to simple pyridine.[1]

The Core Risk: While the solid state presents an inhalation dust hazard, the primary danger arises during solubilization . Pyridine moieties can permeate standard nitrile gloves rapidly when in solution. This guide moves beyond generic "wear gloves" advice to provide a permeation-based safety protocol.

GHS Hazard Baseline (derived from structural analogs):

  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Part 2: PPE Matrix & Selection Logic[1]

The following matrix is designed for Barrier Integrity . We do not rely on "minimum compliance"; we rely on "breakthrough time" data.

PPE Specification Table
Body AreaStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Synthesis)Technical Rationale
Hand Protection Single Nitrile Exam Gloves (Min thickness: 0.11 mm)Double Gloving or Laminate Liners Outer:[1] Nitrile (0.14 mm)Inner:[1] Polyethylene (PE) or Silver Shield®Pyridine rings can permeate thin nitrile. In solution (e.g., DCM/MeOH), breakthrough can occur in <5 mins. Double gloving creates a sacrificial outer layer.
Eye Protection Safety Glasses (ANSI Z87.1 / EN166)Chemical Splash Goggles (Indirect Venting)Fine powders aerosolize easily. Goggles prevent dust migration behind lenses and protect against splashes during dissolution.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 (Only if working outside hood - Discouraged)The compound is an irritant (H335). Engineering controls (hood) are superior to PPE.
Body Defense Lab Coat (Cotton/Poly Blend)Tyvek® Lab Coat + Apron Cotton absorbs liquids, keeping them against the skin. Tyvek repels splashes during scale-up (>5g).

Part 3: Operational Protocols (Step-by-Step)

Workflow 1: Weighing & Transfer (Solid State)

Objective: Minimize aerosolization and surface contamination.[1][5]

  • Engineering Control: Place the analytical balance inside the chemical fume hood or a powder containment enclosure.

  • Static Elimination: Use an ionizing bar or anti-static gun. Pyridine derivatives are often fluffy, electrostatic solids that "jump" during spatula transfer.

  • The "Clean Hand/Dirty Hand" Rule:

    • Left Hand (Clean): Opens hood sash, adjusts nitrogen flow.

    • Right Hand (Dirty): Holds spatula and weighing boat.

    • Never touch the balance keypad with the "Dirty" glove.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Discard the wipe into solid hazardous waste.

Workflow 2: Solubilization & Reaction (Liquid State)

Objective: Prevent permeation during high-risk phase.[1]

  • Solvent Selection: If dissolving in Dichloromethane (DCM), standard nitrile offers zero protection (Breakthrough < 1 min). You must use Silver Shield® laminate gloves or double-glove with frequent changes.

  • The "Sacrificial Layer" Technique:

    • Don Inner Glove (4 mil Nitrile or PE).

    • Don Outer Glove (5-6 mil Nitrile).

    • Protocol: If a splash occurs, immediately strip the outer glove, wash the inner glove (still on hand) with soap/water, then replace the outer glove.

  • Vessel Venting: When heating 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone, ensure the condenser is active before heating. Pyridinic vapors are potent lachrymators (tear-inducing).

Part 4: Visualization of Safety Logic

Diagram 1: PPE Decision Tree

This logic flow ensures you select the correct glove based on the state of matter and solvent system.

PPE_Decision_Tree Start START: Handling 1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution / Liquid State->Liquid Standard Standard Nitrile (4 mil) + Safety Glasses Solid->Standard Low Permeation Risk SolventCheck Identify Solvent Liquid->SolventCheck HighRisk Check Solvent Permeation SolventCheck->HighRisk DCM_THF DCM, THF, or Chloroform? HighRisk->DCM_THF Laminate REQUIRED: Silver Shield® / Laminate Gloves OR Double Glove (Change <5 min) DCM_THF->Laminate Yes (High Permeation) DoubleNitrile Double Nitrile Gloves (Change <15 min) DCM_THF->DoubleNitrile No (MeOH, Water, EtOAc)

Caption: Decision tree for glove selection based on physical state and solvent carrier. Note the critical path for halogenated solvents.

Part 5: Emergency Response & Disposal[1]

Spill Management
  • Solid Spill: Do not sweep dry (creates dust). Cover with wet paper towels (water or PEG-400), then scoop into a bag.

  • Liquid Spill: Cover with Vermiculite or activated carbon. Do not use standard paper towels alone, as pyridine odors will persist and contaminate the lab air.

Disposal (Environmental Compliance)[1][2]
  • Waste Stream: Segregate as Organic Hazardous Waste .

  • Halogen Content: Although this specific molecule contains no halogens, if it was dissolved in DCM, it goes to Halogenated Waste . If dissolved in Acetone/Methanol, it goes to Non-Halogenated Waste .

  • Container Prep: Triple rinse empty reagent bottles with methanol before disposal. Deface the label.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11319086 (Pyridine derivatives). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Toxic and Hazardous Substances: Pyridine (1910.1000 Table Z-1). Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.